molecular formula C13H19NO B3057012 4-(4-Ethoxyphenyl)piperidine CAS No. 760150-51-4

4-(4-Ethoxyphenyl)piperidine

Cat. No.: B3057012
CAS No.: 760150-51-4
M. Wt: 205.3 g/mol
InChI Key: LWJQKQLKJMWIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxyphenyl)piperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Ethoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethoxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-6,12,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJQKQLKJMWIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614913
Record name 4-(4-Ethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760150-51-4
Record name 4-(4-Ethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Ethoxyphenyl)piperidine: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and critical applications of 4-(4-Ethoxyphenyl)piperidine , a significant pharmacophore in medicinal chemistry and a regulated impurity in pharmaceutical manufacturing.

Executive Summary

4-(4-Ethoxyphenyl)piperidine is a 4-arylpiperidine scaffold used primarily as a building block in the synthesis of central nervous system (CNS) active agents, including analgesics and antipsychotics.[1][2] In the pharmaceutical industry, it holds critical status as a process-related impurity (specifically in Paroxetine manufacturing), where its presence must be strictly controlled under ICH Q3A/B guidelines. This guide provides the definitive chemical data, synthesis pathways, and handling protocols for researchers and quality assurance professionals.

Part 1: Identity & Physicochemical Profile

Nomenclature & Identifiers

This compound is often confused with its complex derivatives (e.g., Paroxetine Impurity C). The data below refers strictly to the core piperidine structure.

Identifier Value
CAS Number (Free Base) 760150-51-4
CAS Number (HCl Salt) 170856-82-3
IUPAC Name 4-(4-Ethoxyphenyl)piperidine
Common Synonyms 4-(p-Ethoxyphenyl)piperidine; 4-(4-Ethoxyphenyl)piperidine hydrochloride (salt form)
Molecular Formula C₁₃H₁₉NO
SMILES CCOC1=CC=C(C=C1)C2CCNCC2
InChI Key AKFKGPKEVRALPL-UHFFFAOYSA-N
Physicochemical Properties

Note: The free base is typically an oil or low-melting solid, while the hydrochloride salt is a stable crystalline solid.

Property Data Context
Molecular Weight 205.30 g/mol Free Base
Molecular Weight 241.76 g/mol HCl Salt
Physical State Viscous Liquid / Low-melting SolidFree Base (at RT)
Melting Point >200°C (Decomposes)HCl Salt typically melts with decomp.[3]
LogP (Predicted) ~2.8 - 3.1Lipophilic; crosses BBB effectively
pKa ~9.5 - 10.0Basic piperidine nitrogen
Solubility DMSO, Methanol, ChloroformPoor water solubility (Free Base)

Part 2: Structural Analysis & Pharmacophore Utility

The 4-arylpiperidine moiety is a "privileged scaffold" in drug discovery. The 4-ethoxy substitution specifically modulates the lipophilicity and metabolic stability of the ring system compared to the more common 4-fluoro (Haloperidol-like) or 4-phenyl (Pethidine-like) analogs.

Key Structural Features:
  • Basic Nitrogen: The secondary amine at position 1 is the primary handle for derivatization (alkylation/acylation) and is essential for receptor binding (e.g., ionic interaction with Asp residue in GPCRs).

  • 4-Ethoxy Group:

    • Lipophilicity: Increases LogP compared to 4-methoxy or 4-hydroxy, enhancing blood-brain barrier (BBB) penetration.

    • Metabolism: The ethoxy group is a metabolic soft spot, susceptible to O-dealkylation by CYP450 enzymes (CYP2D6), yielding the phenol metabolite.

Part 3: Synthesis & Manufacturing

Method A: De Novo Synthesis (Grignard Route)

This is the standard laboratory route for creating the 4-arylpiperidine core when it is not commercially available.

Protocol:

  • Grignard Formation: React 1-bromo-4-ethoxybenzene with Magnesium turnings in dry THF to form the Grignard reagent.

  • Addition: Add N-benzyl-4-piperidone dropwise at 0°C. The benzyl group protects the nitrogen.

  • Dehydration: Treat the resulting tertiary alcohol with concentrated HCl/Acetic Acid reflux to form the alkene (tetrahydropyridine).

  • Reduction: Hydrogenation (H₂/Pd-C) reduces the double bond and simultaneously removes the benzyl protecting group (if conditions allow) or requires a separate debenzylation step.

Synthesis Start 1-Bromo-4-ethoxybenzene Inter1 Tertiary Alcohol Intermediate Start->Inter1 Mg, THF Grignard Addn Reagent N-Benzyl-4-piperidone Reagent->Inter1 Inter2 Tetrahydropyridine (Alkene) Inter1->Inter2 HCl/AcOH Dehydration Product 4-(4-Ethoxyphenyl)piperidine Inter2->Product H2, Pd/C Reduction & Deprotection

Figure 1: General synthesis pathway via Grignard addition and hydrogenation.

Method B: The "Paroxetine Impurity" Pathway (Process Origin)

In the context of Paroxetine manufacturing, this compound arises as a degradation product or side-reaction byproduct.

  • Mechanism: During the synthesis of Paroxetine (which contains a 4-fluorophenyl group), if the reaction solvent is ethanol and strong base is present, a nucleophilic aromatic substitution (

    
    ) can occur. The ethoxide ion (
    
    
    
    ) displaces the fluorine atom.
  • Significance: This transforms the active drug scaffold into the "Des-fluoro, Ethoxy" analog, which is a regulated impurity.

Impurity Parox Paroxetine Intermediate (4-Fluorophenyl) Impurity Impurity C (4-Ethoxyphenyl analog) Parox->Impurity SnAr Substitution (F -> OEt) Solvent Ethanol / Base Solvent->Impurity

Figure 2: Formation mechanism of the 4-ethoxy impurity during pharmaceutical processing.

Part 4: Applications in Drug Development[4]

Structure-Activity Relationship (SAR) Studies

Researchers utilize 4-(4-ethoxyphenyl)piperidine to probe the "lipophilic pocket" of GPCRs.

  • Opioid Receptors: In fentanyl and pethidine analogs, the 4-substituent dictates potency. The ethoxy group provides steric bulk and hydrophobicity, often increasing affinity for the

    
    -opioid receptor compared to the unsubstituted phenyl ring.
    
  • Sigma Receptors: 4-phenylpiperidines are classic sigma-1 receptor ligands. The ethoxy derivative is used to optimize selectivity against off-target dopaminergic binding.

Analytical Reference Standard

This compound is essential for Quality Control (QC) in SSRI manufacturing.

  • Use Case: It is used as a reference standard to quantify "Impurity C" in Paroxetine batches via HPLC.

  • Detection: Typically analyzed using Reverse-Phase HPLC (C18 column) with UV detection at 295 nm (due to the electron-rich ethoxy-benzene chromophore).

Part 5: Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood due to potential volatility and amine odor.

  • Storage: Store the HCl salt at room temperature, desiccated. The free base should be stored under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the amine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 549792, 4-(4-Ethoxyphenyl)piperidine. PubChem. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Paroxetine Hydrochloride Hemihydrate: Impurity C. EDQM. Available at: [Link]

Sources

Technical Whitepaper: Comparative Analysis of 4-(4-Methoxyphenyl)piperidine vs. 4-(4-Ethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as the structural backbone for diverse therapeutic classes including mu-opioid receptor agonists (e.g., Meperidine), NMDA receptor antagonists (e.g., Ifenprodil), and SSRIs (e.g., Paroxetine).

This technical guide provides a rigorous comparison between two specific analogs: 4-(4-methoxyphenyl)piperidine and 4-(4-ethoxyphenyl)piperidine . While structurally similar, the transition from a methoxy to an ethoxy substituent at the para-position introduces critical physicochemical and pharmacokinetic shifts. This guide analyzes these shifts, detailing their impact on lipophilicity, metabolic stability (O-dealkylation rates), and synthetic pathways, providing actionable insights for lead optimization and impurity profiling.

Physicochemical Profiling

The substitution of a methyl group with an ethyl group is a classic bioisosteric replacement, yet it alters the molecular volume and lipophilicity significantly enough to impact blood-brain barrier (BBB) penetration and receptor binding kinetics.

Table 1: Comparative Physicochemical Properties
Property4-(4-Methoxyphenyl)piperidine4-(4-Ethoxyphenyl)piperidineImpact Analysis
Formula C₁₂H₁₇NOC₁₃H₁₉NOOne methylene unit difference (-CH₂-).
Mol. Weight 191.27 g/mol 205.30 g/mol Slight increase in mass; negligible effect on diffusion.
cLogP (Est.)~1.8 - 2.1~2.3 - 2.6Critical: The ethoxy analog is ~0.5 log units more lipophilic, enhancing CNS penetration but potentially reducing solubility.
H-Bond Acceptors 2 (N, O)2 (N, O)Identical hydrogen bonding capacity.
Rotatable Bonds 23Ethoxy group adds rotational freedom, entropic penalty upon binding may be higher.
pKa (Base) ~9.8 (Piperidine N)~9.8 (Piperidine N)The para-alkoxy effect on the distant nitrogen pKa is negligible; both exist primarily as cations at physiological pH.

Synthetic Architecture

The synthesis of both analogs typically proceeds via a Grignard addition to a protected 4-piperidone, followed by dehydration and hydrogenation. However, the choice of the starting aryl bromide dictates the cost and impurity profile.

Core Synthetic Pathway (Grignard Route)

The synthesis requires strict moisture control during the organometallic formation. The N-benzyl protection is preferred over N-Boc for this route due to the harsh acidic conditions often used in the dehydration step.

Synthesis_Pathway Start Start: 1-Benzyl-4-piperidone Inter1 Intermediate: Tertiary Alcohol Start->Inter1 Grignard Addition (THF, 0°C to RT) Reagent Reagent: 4-Alkoxyphenyl MgBr (Methoxy or Ethoxy) Reagent->Inter1 Step2 Dehydration (HCl/AcOH) Inter1->Step2 Inter2 Intermediate: Tetrahydropyridine Step2->Inter2 -H2O Step3 Hydrogenation/Deprotection (H2, Pd/C) Inter2->Step3 Final Product: 4-(4-Alkoxyphenyl)piperidine Step3->Final Reduction of alkene & Benzyl removal

Figure 1: Divergent synthesis of alkoxy-phenylpiperidines via the Grignard route. The "Reagent" node determines the final alkoxy chain length.

Pharmacological & Metabolic Divergence

The "Methyl vs. Ethyl" switch is not merely cosmetic; it fundamentally alters how the molecule interacts with Cytochrome P450 enzymes and target receptors.

Metabolic Stability (O-Dealkylation)

Both molecules are substrates for CYP2D6 and CYP3A4, undergoing O-dealkylation to form the corresponding phenol (4-(4-hydroxyphenyl)piperidine).

  • Methoxy: Rapid O-demethylation. The methyl group is sterically accessible and electronically activated for oxidation.

  • Ethoxy: Slower O-deethylation. The additional methylene group introduces steric bulk, often retarding the rate of oxidative attack by the heme iron of CYP450. This can prolong the half-life (

    
    ) of the ethoxy analog compared to the methoxy.
    
Structural-Activity Relationship (SAR) Logic
  • Steric Clashes: In tight binding pockets (e.g., certain GPCR orthosteric sites), the ethoxy tail may clash with residues that accommodate the smaller methoxy group.

  • Hydrophobic Capture: Conversely, if the pocket has a hydrophobic extension, the ethoxy group contributes additional van der Waals binding energy (

    
    ), potentially increasing potency.
    

SAR_Logic Molecule 4-(4-Alkoxyphenyl)piperidine Sub_Methoxy Substituent: -OCH3 (Methoxy) Molecule->Sub_Methoxy Sub_Ethoxy Substituent: -OCH2CH3 (Ethoxy) Molecule->Sub_Ethoxy Effect_Met Metabolism (CYP450) Sub_Methoxy->Effect_Met Effect_Bind Receptor Binding Sub_Methoxy->Effect_Bind Sub_Ethoxy->Effect_Met Sub_Ethoxy->Effect_Bind Result_Met_Meth Rapid Clearance (Phenol formation) Effect_Met->Result_Met_Meth Low Sterics Result_Met_Eth Extended t1/2 (Steric hindrance) Effect_Met->Result_Met_Eth High Sterics Result_Bind_Meth Fits Compact Pockets Effect_Bind->Result_Bind_Meth Result_Bind_Eth Enhanced Lipophilicity (Better BBB Permeability) Effect_Bind->Result_Bind_Eth

Figure 2: Decision tree illustrating the pharmacological consequences of the alkoxy substitution.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Ethoxyphenyl)piperidine (Scale: 10 mmol)

This protocol assumes the use of N-benzyl-4-piperidone to ensure stability.

  • Reagent Preparation: In a flame-dried 3-neck flask under Argon, add magnesium turnings (12 mmol, 0.29 g) and a crystal of iodine. Add 4-bromo-phenetole (4-ethoxybromobenzene) (10 mmol, 2.01 g) in anhydrous THF (15 mL) dropwise. Reflux for 1 hour to form the Grignard reagent.

  • Addition: Cool the Grignard solution to 0°C. Add N-benzyl-4-piperidone (10 mmol, 1.89 g) in THF (10 mL) dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry organic layer over MgSO₄ and concentrate.

  • Dehydration: Dissolve the crude alcohol in 6M HCl (20 mL) and reflux for 4 hours (converts alcohol to alkene). Neutralize with NaOH and extract with DCM.

  • Hydrogenation: Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi H₂ for 12 hours. (This step reduces the double bond AND removes the benzyl group).

  • Purification: Filter catalyst. Concentrate. Recrystallize the HCl salt from Ethanol/Ether.

Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)

To empirically verify the cLogP difference.

  • System: Octanol/Water (phosphate buffered saline, pH 7.4).

  • Procedure: Dissolve 1 mg of the test compound in 1 mL of octanol saturated with buffer. Add 1 mL of buffer saturated with octanol.

  • Equilibration: Vortex for 30 minutes; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expected Result: Ethoxy analog should show ~3x higher concentration in the octanol phase compared to the methoxy analog.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Smith, R.V.[1] & Rosazza, J.P. (1974). Microbial models of mammalian metabolism: O-dealkylation of para-alkoxybiphenyls. Archives of Biochemistry and Biophysics. (Demonstrates comparative kinetics of methoxy vs ethoxy dealkylation). Retrieved from [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. (Discusses the phenyl-axial vs equatorial preference in opioid binding). Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Paroxetine Hydrochloride Hemihydrate: Impurity C. (Identifies the 4-ethoxy analog as a specific process impurity). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 4-(4-Ethoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile and determination protocols for 4-(4-Ethoxyphenyl)piperidine hydrochloride , a critical pharmacophore often utilized as a scaffold in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and various opioid receptor ligands.

While the hydrochloride salt form significantly enhances aqueous solubility compared to its free base, the presence of the lipophilic 4-ethoxyphenyl moiety introduces thermodynamic constraints. This guide provides a self-validating experimental framework to determine its precise thermodynamic solubility, predicted to lie within the 10–50 mg/mL range in deionized water, with sharp pH-dependent sensitivity.

Physicochemical Profile & Theoretical Grounding

Chemical Identity[1][2]
  • Compound: 4-(4-Ethoxyphenyl)piperidine hydrochloride

  • Core Structure: A saturated piperidine ring substituted at the 4-position with a para-ethoxyphenyl group.[1]

  • Salt Form: Hydrochloride (HCl), providing a protonated nitrogen center (

    
    ) and a chloride counter-ion.
    
  • Molecular Weight: ~241.76 g/mol (Free base ~205.3 g/mol + HCl ~36.46 g/mol ).

Mechanistic Solubility Prediction

The solubility of this compound is governed by the competition between the crystal lattice energy (solid state interactions) and the solvation energy (interaction with water).

  • The Hydrophilic Head: The protonated piperidine nitrogen acts as the primary hydration center. The ionic interaction between the ammonium cation and water molecules drives dissolution.

  • The Lipophilic Tail: The 4-ethoxyphenyl group is highly hydrophobic. The ethoxy substituent increases the partition coefficient (LogP) compared to a simple phenyl ring, theoretically reducing aqueous solubility.

    • Reference Anchor: 4-Phenylpiperidine HCl has good solubility; the addition of the ethoxy group (+

      
      ) adds steric bulk and lipophilicity (estimated 
      
      
      
      LogP
      
      
      +0.5), likely lowering solubility relative to the unsubstituted parent.
  • pH Sensitivity: As a salt of a weak base (piperidine pKa

    
     10–11), the compound’s solubility is pH-dependent.
    
    • pH < pKa (Acidic/Neutral): High solubility (Ionized form dominates).

    • pH > pKa (Basic): Drastic precipitation of the free base.

Visualization: Solubility Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the critical pH-dependent "switch" that researchers must control during experimentation.

SolubilityEquilibrium cluster_0 Critical Control Parameter: pH SolidSalt Solid Phase (Crystal Lattice) DissolvedSalt Aqueous Phase (Dissolved Ions) SolidSalt->DissolvedSalt Dissolution (k_diss) DissolvedSalt->SolidSalt Crystallization FreeBase Precipitated Free Base (pH > pKa) DissolvedSalt->FreeBase Deprotonation (Add Base) FreeBase->DissolvedSalt Protonation (Add Acid)

Figure 1: Thermodynamic equilibrium showing the reversible transition between the soluble ionic species and the insoluble free base, governed by solution pH.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Do not rely on kinetic solubility (e.g., DMSO stock dilution) for development data. The following Shake-Flask Protocol is the gold standard for generating robust thermodynamic data.

Reagents & Equipment
  • Solvent: HPLC-grade Water (degassed) or Phosphate Buffer (pH 6.8, pH 7.4).

  • Agitation: Orbital Shaker or Temperature-controlled shaking water bath.

  • Filtration: 0.45 µm PVDF or PTFE syringe filters (Nylon may bind the phenyl ring).

  • Analysis: HPLC-UV (C18 Column).

Step-by-Step Methodology
Step 1: Saturation (The "Overload")

Add the compound to 10 mL of water in a glass vial until undissolved solid remains visible.

  • Guidance: Start with 500 mg (aiming for 50 mg/mL). If it dissolves completely, add more until a persistent suspension is formed.

  • Why: Equilibrium requires the presence of the solid phase to define the chemical potential limit.

Step 2: Equilibration

Incubate the vials at 25°C ± 0.1°C for 24 to 48 hours with constant agitation (200 rpm).

  • Check: Verify pH at T=0 and T=24h. The dissolution of HCl salts can lower the pH of unbuffered water significantly. If pH drops < 3, the solubility measured is that of the salt in its own acid; for biorelevance, use buffered media.

Step 3: Phase Separation

Stop agitation and allow the suspension to settle for 1 hour.

  • Action: Withdraw 1 mL of supernatant and filter through a 0.45 µm PVDF filter .

  • Pre-saturation: Discard the first 200 µL of filtrate to saturate the filter membrane and prevent drug loss.

Step 4: Quantification (HPLC-UV)

Dilute the filtrate (e.g., 1:100) with mobile phase to fit the linear calibration range.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).

  • Wavelength: 254 nm (Phenyl absorption) or 220 nm (Amide/Ring backbone).

  • Flow Rate: 1.0 mL/min.[2]

Visualization: Experimental Workflow

ShakeFlaskWorkflow Start Start: Excess Solid + Solvent Incubate Incubate 24-48h @ 25°C (Constant Agitation) Start->Incubate CheckpH Check pH Stability (Drift indicates instability) Incubate->CheckpH Filter Filter Supernatant (0.45 µm PVDF) CheckpH->Filter Dilute Dilute for HPLC (Prevent Detector Saturation) Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Figure 2: The "Shake-Flask" workflow ensures thermodynamic equilibrium is reached before quantification, eliminating kinetic artifacts.

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
Solubility < 1 mg/mL Unexpectedly low. Likely "Common Ion Effect" if measured in HCl/Saline.Measure in pure water or phosphate buffer (no excess Cl- ions).
pH Drift (Acidic) The HCl salt dissociates, releasing protons.Record final pH.[3] This is the "native pH" solubility. For neutral pH solubility, strong buffering is required.
New Peak in HPLC Hydrolysis of the ethoxy group (rare) or oxidation.Check for 4-hydroxypiperidine derivatives.[1][4][5][6] Store samples in amber glass.
The Common Ion Effect

Be cautious when testing solubility in Simulated Gastric Fluid (SGF) or saline. The high concentration of Chloride ions (


) in the media will suppress the solubility of the Hydrochloride salt (

) due to the solubility product principle (

).
  • Expectation: Solubility in 0.9% NaCl will be lower than in pure water.

References

  • Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validates pH-solubility profiles for basic drugs).
  • PubChem . Compound Summary: 4-Phenylpiperidine hydrochloride (Analogous Structure).[7] National Library of Medicine. Available at: [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. (Methodology reference).
  • ChemIDplus. 4-(4-Ethoxyphenyl)piperidine Data. U.S. National Library of Medicine.

Sources

Introduction: The 4-Arylpiperidine Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Arylpiperidine Derivatives in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural alkaloids.[1][2] When substituted with an aryl group at the 4-position, it gives rise to the 4-arylpiperidine motif, a "privileged scaffold" of profound importance, particularly in the discovery of agents targeting the central nervous system (CNS).[3] This structural framework offers a unique combination of properties: a basic nitrogen atom that is typically protonated at physiological pH, providing a key interaction point for many receptors, and a rigid cyclic structure that correctly orients the aryl group and other substituents for optimal target engagement.[3] The versatility of this scaffold allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties, making it a cornerstone in the development of drugs for a wide range of therapeutic areas, including pain management, psychiatric disorders, and neurological diseases.[4][5]

Pharmacological Significance and Key Biological Targets

The therapeutic diversity of 4-arylpiperidine derivatives stems from their ability to bind with high affinity to several critical G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The orientation of the aryl group and the substitution pattern on the piperidine nitrogen are principal determinants of target selectivity.

Opioid Receptors: A Legacy in Analgesia

The 4-arylpiperidine structure is synonymous with the development of potent opioid analgesics, most notably fentanyl and its analogues.[6] These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a key mediator of analgesia.[7] The interaction involves the protonated piperidine nitrogen forming a crucial ionic bond with a conserved aspartate residue in the receptor's transmembrane domain III, while the N-acyl and 4-aryl groups engage with other hydrophobic pockets.[7] The profound potency of drugs like fentanyl underscores the optimal fit of this scaffold within the MOR binding site.[6]

Dopamine and Serotonin Transporters: Modulating Neurotransmission

The 4-arylpiperidine core is also central to drugs that modulate monoamine neurotransmission by inhibiting the dopamine transporter (DAT) and/or the serotonin transporter (SERT).[8][9]

  • Dopamine Transporter (DAT) Inhibitors: By blocking the reuptake of dopamine, these agents increase dopaminergic signaling. This mechanism is fundamental to the action of certain atypical antidepressants and psychostimulants. The orientation and electronics of the aryl group are critical for potent DAT inhibition.[9]

  • Selective Serotonin Reuptake Inhibitors (SSRIs): The blockbuster antidepressant paroxetine is a classic example of a 4-arylpiperidine derivative that functions as a potent and selective SERT inhibitor.[4] The specific stereochemistry and substitution pattern of paroxetine are essential for its high affinity and selectivity for SERT over other monoamine transporters.

Sigma Receptors: A Target for Neurological and Psychiatric Disorders

Sigma receptors, once misidentified as a type of opioid receptor, are now recognized as unique protein targets involved in various cellular functions and implicated in neuropsychiatric conditions.[10] The 4-arylpiperidine scaffold is found in numerous high-affinity sigma-1 (σ₁) receptor ligands, including the well-known antipsychotic Haloperidol.[10][11] These ligands often feature a basic nitrogen connected via a carbon chain to the piperidine N1 position, a feature that promotes potent sigma receptor binding.[12] The development of selective σ₁ ligands is an active area of research for potential antipsychotic and neuroprotective agents.[10][13]

Core Principles of Structure-Activity Relationships (SAR)

The pharmacological profile of a 4-arylpiperidine derivative can be systematically modified by altering three key structural components: the substituent on the piperidine nitrogen (R¹), the aryl ring at the 4-position (Ar), and the piperidine ring itself.

  • N1-Substituent (R¹): This position is critical for modulating potency and target selectivity. For opioid receptor ligands, a short alkyl chain (e.g., methyl) is often found in antagonists, while a phenethyl group is characteristic of potent agonists like fentanyl. For sigma receptor ligands, a longer chain connecting to another aromatic group often enhances affinity.[12]

  • C4-Aryl Group (Ar): The nature and substitution pattern of the aryl ring are primary determinants of activity.

    • For opioid antagonists, a hydroxyl group on the phenyl ring (particularly at the meta position) is crucial for high affinity.[14]

    • In DAT inhibitors, bulky groups like diphenylmethoxy can significantly increase potency.[8]

    • For many CNS targets, a para-fluorophenyl group is a common feature, as seen in Haloperidol and Paroxetine, which can enhance binding and block metabolic oxidation.[4]

  • Piperidine Ring Stereochemistry: For derivatives with additional substituents on the piperidine ring, such as a 3-methyl group, the relative stereochemistry (cis vs. trans) can have a dramatic impact on binding affinity and efficacy. This highlights the importance of precise three-dimensional arrangement for optimal receptor fit.[14]

Quantitative SAR Data: Opioid Receptor Antagonists

The following table summarizes the SAR for a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, demonstrating how modifications to the C4-aryl group affect binding affinity at the μ (mu), κ (kappa), and δ (delta) opioid receptors.[14]

CompoundR Group (Aryl Substituent)μ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (Lead) 3-OH 0.6 1.8 39
22-OH1.915118
34-OH1122260
43-OCH₃1613160
53-OCONH₂1.12.545
Data sourced from a comparative analysis of published studies on opioid receptor antagonists.[14]

Causality Analysis: The data clearly show that a hydroxyl group at the meta-position (Compound 1) provides the highest affinity for the μ-receptor. Moving the hydroxyl to the ortho or para positions (Compounds 2 and 3) or masking it as a methyl ether (Compound 4) significantly reduces affinity. This strongly suggests the presence of a specific hydrogen bond donor/acceptor site within the μ-receptor pocket that optimally interacts with a meta-phenol.

Synthetic Strategies and Methodologies

The synthesis of 4-arylpiperidines can be approached in several ways, typically involving either the construction of the piperidine ring or the introduction of the aryl group onto a pre-existing piperidine core.

Synthesis_Workflow Start Starting Material: 4-Piperidone Derivative Addition Step 1: Nucleophilic Addition Start->Addition Aryl_Source Aryl Grignard (Ar-MgBr) or Aryllithium (Ar-Li) Aryl_Source->Addition Tertiary_Alcohol Intermediate: 4-Aryl-4-hydroxypiperidine Addition->Tertiary_Alcohol Dehydration Step 2: Dehydration (Acid-catalyzed) Tertiary_Alcohol->Dehydration Tetrahydropyridine Intermediate: 4-Aryl-1,2,3,6-tetrahydropyridine Dehydration->Tetrahydropyridine Reduction Step 3: Reduction (e.g., H₂, Pd/C) Tetrahydropyridine->Reduction Final_Product Final Product: 4-Arylpiperidine Reduction->Final_Product

Representative Experimental Protocol: Synthesis of 1-Benzyl-4-(4-fluorobenzoyl)piperidine

This protocol describes the synthesis of a 4-aroylpiperidine, a key intermediate that can be further modified (e.g., reduction of the ketone) to access a wide range of derivatives. The methodology is adapted from a reported synthesis of selective sigma-1 receptor ligands.[10]

Self-Validation and Causality: This two-step process is robust. Step 1 (N-alkylation) utilizes a standard base-catalyzed substitution, where sodium acetate acts as a mild base to deprotonate the piperidine hydrochloride, allowing the free amine to act as a nucleophile. Using aqueous ethanol as a solvent is a practical choice for dissolving both the salt starting material and the organic benzyl bromide. Step 2 (acylation) is not explicitly part of the cited reference for this specific compound but represents a logical subsequent transformation common in the field.

Methodology:

  • Step 1: N-Alkylation

    • To a solution of 4-(4-fluorobenzoyl)piperidine hydrochloride (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes to ensure the formation of the free base.

    • Add the desired substituted benzyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the remaining aqueous residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the N-benzylated piperidine derivative.

  • Step 2: Conversion to HCl Salt (for purification/handling)

    • Dissolve the purified free base from Step 1 in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).

    • Add a solution of methanolic HCl (1.2 eq) dropwise while stirring.

    • Stir for 30 minutes. The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry to obtain the final product as its hydrochloride salt.[10]

Case Studies: Landmark 4-Arylpiperidine Drugs

Haloperidol: An Antipsychotic Benchmark
  • Mechanism of Action: Haloperidol is a typical antipsychotic that primarily functions as a potent antagonist of the dopamine D2 receptor.[4] Its 4-arylpiperidine core, featuring a 4-chlorophenyl group, is essential for its high-affinity binding. The long butyrophenone chain attached to the piperidine nitrogen also contributes significantly to its D2 receptor antagonism.

  • Synthetic Insight: The synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.[15] The key 4-arylpiperidine intermediate can itself be prepared from 4-phenylpyridine or via multi-step sequences starting from simpler materials.[16][17]

Fentanyl: A Potent Opioid Analgesic
  • Mechanism of Action: First synthesized in 1960, Fentanyl is a potent synthetic opioid agonist that is approximately 100 times more potent than morphine.[6][18] Its analgesic effects are mediated by strong agonism at μ-opioid receptors. The N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide structure is perfectly optimized for MOR binding.

  • Synthetic Insight: The classical synthesis of Fentanyl involves several key steps, starting from precursors like N-Phenethyl-4-piperidone (NPP).[19] An optimized, high-yield, three-step synthesis has been reported which can be completed in a laboratory setting.[20] Due to its high potency and abuse potential, the precursors for Fentanyl synthesis are now under strict international control.[19]

Modern Approaches and Future Directions

Bioisosteric Replacement Strategies

To overcome challenges such as metabolic instability, toxicity, or poor pharmacokinetic profiles, medicinal chemists often employ bioisosteric replacement. This involves substituting a part of the molecule (e.g., a functional group or an entire ring) with another that has similar physical or chemical properties, with the goal of improving the drug's overall profile.[21]

  • Piperidine Ring Bioisosteres: The piperidine ring itself can be a site of metabolic oxidation, typically at the carbons alpha to the nitrogen. To block this, spirocyclic systems like azaspiro[3.3]heptane have been explored as bioisosteric replacements. These more rigid structures can also explore different vectors in space not accessible to a simple piperidine ring, potentially leading to improved selectivity.[22]

  • Aryl Ring Bioisosteres: The C4-phenyl group can be replaced with various heteroaromatic rings (e.g., pyridine, thiophene, pyrazole).[9] Introducing heteroatoms can alter the electronic properties of the ring, introduce new hydrogen bonding capabilities, improve solubility, and reduce CYP450-mediated metabolism.

Conclusion: An Enduring Legacy

The 4-arylpiperidine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable adaptability has allowed for the development of blockbuster drugs targeting a wide array of receptors and transporters. The deep body of knowledge surrounding its synthesis and structure-activity relationships continues to provide a robust foundation for the design of new and improved therapeutics. Future research will undoubtedly leverage this scaffold in novel ways, incorporating modern design principles like bioisosterism and multi-target-directed ligands to address complex diseases with greater efficacy and safety.

References

  • Ahmadi, F., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available at: [Link]

  • Almansa, C., et al. (n.d.). Selected pharmacologically active 4-arylpiperidines. ResearchGate. Available at: [Link]

  • Micheli, F., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. Available at: [Link]

  • Nakane, T., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available at: [Link]

  • Sivakumar, M., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Gpatindia. (2020). HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

  • American Chemical Society. (n.d.). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The general structure of bivalent ligand containing 4-anilido piperidine and N-aryl piperazine moieties. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile. Google Patents.
  • Mbadhi, M., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available at: [Link]

  • Frolov, A. S., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). SN-22. Wikipedia. Available at: [Link]

  • Kim, D., et al. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 4-aryl-piperidine derivatives. Google Patents.
  • Poczta, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Valastin, J. C., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PubMed Central. Available at: [Link]

  • Takayama, T., et al. (2019). Synthesis and evaluation of haloperidol ester prodrugs metabolically activated by human carboxylesterase. PubMed. Available at: [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Organic Letters. (2022). Synthesis of Fentanyl under Continuous Photoflow Conditions. ACS Publications. Available at: [Link]

  • PubMed. (n.d.). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S) - PubMed. PubMed. Available at: [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. Available at: [Link]

  • Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. ScienceDirect. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • PubMed. (n.d.). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. Available at: [Link]

  • PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Fentanyl. Wikipedia. Available at: [Link]

  • PubMed. (n.d.). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of haloperidol. ResearchGate. Available at: [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • PubMed. (2023). Aporphines: A privileged scaffold in CNS drug discovery. PubMed. Available at: [Link]

  • PubMed Central. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. ResearchGate. Available at: [Link]

  • Xu, J., et al. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Cell. Available at: [Link]

  • MDPI. (n.d.). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. United States Sentencing Commission. Available at: [Link]

  • Barati Farimani, A. (2016). Insights into Opiate Binding and Activation of μ-Opioid Receptors. YouTube. Available at: [Link]

  • MDPI. (n.d.). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available at: [Link]

  • RSC Publishing. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by... RSC Publishing. Available at: [Link]landing/2013/ob/c3ob40938g)

Sources

The Phenylpiperidine Scaffold: A Pharmacophore-Driven Guide to Drug Design and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Phenylpiperidine Scaffold

The phenylpiperidine scaffold, a seemingly simple fusion of a phenyl group and a piperidine ring, represents one of the most prolific and enduring privileged structures in medicinal chemistry. Its remarkable versatility has given rise to a diverse array of therapeutic agents, most notably in the realm of analgesia, but also extending to treatments for a range of central nervous system (CNS) disorders. Phenylpiperidine-based drugs are a cornerstone in pain management and anesthesia, underscoring the profound impact of this chemical motif on human health.[1][2] This guide provides an in-depth technical exploration of the pharmacophore properties of the phenylpiperidine scaffold, offering researchers and drug development professionals a comprehensive understanding of its structure-activity relationships (SAR), key molecular interactions, and the experimental and computational methodologies used to unlock its therapeutic potential.

The Core Pharmacophore of Phenylpiperidine-Based Opioid Receptor Agonists

The archetypal activity of the phenylpiperidine scaffold is its potent agonism at the µ-opioid receptor (MOR), which is responsible for the profound analgesic effects of drugs like fentanyl and meperidine.[2] The fundamental pharmacophore for MOR activation by phenylpiperidine derivatives consists of a specific three-dimensional arrangement of key chemical features that are essential for molecular recognition and the initiation of the signaling cascade that leads to analgesia.[3]

A widely accepted pharmacophore model for phenylpiperidine-based MOR agonists includes:

  • A Positively Ionizable (PI) Feature: Typically, the piperidine nitrogen, which is protonated at physiological pH. This cationic center is believed to form a crucial ionic interaction with a negatively charged residue, such as Asp147 in the transmembrane helix 3 (TM3) of the µ-opioid receptor.[3]

  • An Aromatic (AR) Feature: The phenyl ring, which engages in hydrophobic and/or π-π stacking interactions within a hydrophobic pocket of the receptor.

  • One or More Hydrogen Bond Acceptor (HBA) Features: These can be present in various substituents and are critical for anchoring the ligand in the binding pocket through hydrogen bonding with receptor residues.

The spatial relationship between these features is critical for potent agonist activity.

Caption: A generalized pharmacophore model for a phenylpiperidine-based µ-opioid receptor agonist.

Structure-Activity Relationship (SAR) of Phenylpiperidine Scaffolds

The pharmacological profile of phenylpiperidine derivatives can be finely tuned by strategic modifications at several key positions on the scaffold. Understanding these SARs is paramount for designing new chemical entities with desired potency, selectivity, and pharmacokinetic properties.

Modifications at the Piperidine Nitrogen (N-1 Position)

The substituent at the N-1 position significantly influences the analgesic potency. For many potent opioids, an N-phenethyl group is optimal.[4][5] This is exemplified by fentanyl, which is significantly more potent than its N-methyl analog. The phenethyl group is thought to provide additional hydrophobic interactions within the receptor binding pocket.

Modifications at the 4-Position

The substituents at the 4-position of the piperidine ring are critical for both potency and the nature of the pharmacological activity.

  • 4-Anilino Substituents: The 4-anilino-N-phenethylpiperidine scaffold is the core of the highly potent fentanyl series of opioids.[4] The anilino nitrogen and the adjacent propanamide group in fentanyl are crucial for its high affinity and efficacy.

  • 4-Aryl and 4-Carboalkoxy Substituents: In the meperidine series, a 4-phenyl group and a 4-carboethoxy group are key features.[5] Modifications to the ester group can modulate potency and duration of action.

Modifications on the Phenyl Ring

Substitution on the 4-phenyl ring can also impact activity. For instance, in the meperidine series, a meta-hydroxyl group on the phenyl ring can enhance analgesic potency.

The following table summarizes the SAR for a selection of fentanyl analogs, highlighting the impact of substitutions on µ-opioid receptor binding affinity.

CompoundR1 (N-1 substituent)4-Position Substituentµ-Opioid Receptor Ki (nM)
FentanylPhenethylN-phenylpropanamide0.39
SufentanilThienylethylN-phenylpropanamide0.138
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylN-phenylpropanamide~1.1
RemifentanilMethyl propanoate-ethylN-phenylpropanamide~1.8
MeperidineMethyl4-Carboethoxy-4-phenyl>100

Data compiled from multiple sources.[6][7]

Experimental Protocols for Pharmacophore Elucidation

The determination of the pharmacophoric properties of a novel series of phenylpiperidine derivatives relies on a synergistic interplay of chemical synthesis and biological evaluation.

Synthesis of Phenylpiperidine Analogs: A Representative Protocol

The synthesis of a diverse library of analogs is the first crucial step in any SAR study. A common route to 4-substituted-4-phenylpiperidines involves the synthesis of a 4-piperidone intermediate.[8]

Step-by-Step Synthesis of N-benzyl-4-piperidone:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzylamine (1 equivalent), and methyl acrylate (2.2 equivalents) in methanol.

  • Michael Addition: Heat the mixture to reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms the diester intermediate.

  • Dieckmann Condensation: After cooling the reaction mixture, add a solution of sodium methoxide in methanol (2.5 equivalents). Heat the mixture to reflux for 4-6 hours. This cyclization reaction forms the β-ketoester.

  • Hydrolysis and Decarboxylation: To the cooled reaction mixture, add concentrated hydrochloric acid and heat to reflux for 12-24 hours. This step hydrolyzes the ester and promotes decarboxylation to yield the desired N-benzyl-4-piperidone.

  • Workup and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This N-benzyl-4-piperidone is a versatile intermediate that can be further modified at the 4-position (e.g., through Grignard reactions to introduce the phenyl group) and the N-1 position (e.g., debenzylation followed by alkylation with different substituents).

Synthesis_Workflow Start Benzylamine + Methyl Acrylate Step1 Michael Addition (Reflux in Methanol) Start->Step1 Intermediate1 Diester Intermediate Step1->Intermediate1 Step2 Dieckmann Condensation (Sodium Methoxide, Reflux) Intermediate1->Step2 Intermediate2 β-Ketoester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (Conc. HCl, Reflux) Intermediate2->Step3 Product N-benzyl-4-piperidone Step3->Product

Caption: A simplified workflow for the synthesis of a 4-piperidone intermediate.

Biological Evaluation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9] A competition binding assay is typically used to determine the inhibitory constant (Ki) of a novel, unlabeled compound against a known radiolabeled ligand for the target receptor.

Detailed Protocol for a µ-Opioid Receptor Competition Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells). This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a high-affinity, selective radiolabeled ligand for the µ-opioid receptor, such as [³H]DAMGO.[10]

  • Competition Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Cell membranes (a predetermined amount of protein, e.g., 10-20 µg).

    • A fixed concentration of the radioligand (typically at or below its Kd value, e.g., 1 nM [³H]DAMGO).

    • A range of concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For the determination of non-specific binding, a high concentration of a known non-radioactive ligand (e.g., 10 µM naloxone) is added to a set of wells.

    • For the determination of total binding, only the radioligand and membranes are added.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression analysis to determine the IC₅₀ value of the test compound. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Computational Approaches to Phenylpiperidine Pharmacophore Modeling

Computational methods are indispensable tools for rational drug design, allowing for the efficient screening of large compound libraries and the optimization of lead compounds.

Ligand-Based Pharmacophore Modeling

When the 3D structure of the target receptor is unknown, a ligand-based approach can be employed.[11] This method relies on a set of known active compounds to deduce a common pharmacophore hypothesis.

Step-by-Step Workflow for Ligand-Based Pharmacophore Modeling using Discovery Studio:

  • Training Set Selection: Curate a set of structurally diverse phenylpiperidine derivatives with a wide range of binding affinities for the target receptor. Divide this set into a training set (to generate the model) and a test set (to validate the model).

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set. This is a critical step as it ensures that the bioactive conformation is likely to be included in the analysis.

  • Pharmacophore Feature Identification: Identify the key pharmacophoric features (e.g., HBA, HBD, PI, AR, HY) present in the training set molecules.

  • Common Feature Pharmacophore Generation (HipHop Algorithm): The HipHop algorithm in Discovery Studio identifies common pharmacophore features among the most active compounds in the training set. It generates a series of pharmacophore hypotheses ranked based on how well they map to the active molecules.

  • Quantitative SAR (QSAR) Pharmacophore Generation (HypoGen Algorithm): The HypoGen algorithm generates pharmacophore models that correlate with the biological activity of the training set compounds. It creates hypotheses with predictive power, where the estimated activity of a compound is based on how well it fits the pharmacophore.

  • Model Validation: The generated pharmacophore models are validated using the test set and/or by statistical methods such as Fischer's randomization test. A good model should be able to distinguish between active and inactive compounds with high accuracy.

  • Virtual Screening: The validated pharmacophore model is then used as a 3D query to screen large compound databases to identify novel molecules that possess the desired pharmacophoric features.

Ligand_Based_Workflow A Training Set of Active Phenylpiperidine Analogs B Conformational Analysis A->B C Feature Identification B->C D Pharmacophore Hypothesis Generation (e.g., HipHop) C->D E Model Validation (Test Set) D->E F Validated Pharmacophore Model E->F G Virtual Screening of Compound Libraries F->G H Hit Identification and Experimental Testing G->H

Caption: A workflow for ligand-based pharmacophore modeling.

Beyond Opioid Receptors: The Phenylpiperidine Scaffold in Other CNS Targets

The versatility of the phenylpiperidine scaffold extends beyond the opioid system. By modulating the substituents, it is possible to design ligands that selectively target other CNS receptors.

Dopamine D2 Receptor Ligands

Certain 4-phenylpiperidine derivatives have been developed as potent and selective ligands for the dopamine D2 receptor, with applications in the treatment of neuropsychiatric disorders such as schizophrenia.[12][13] The SAR for D2 receptor affinity often differs significantly from that of opioid receptors. For example, the nature of the N-1 substituent is critical for D2 affinity and functional activity, with different alkyl and aralkyl groups conferring antagonist, partial agonist, or full agonist properties.[13]

Chemokine CCR5 Receptor Antagonists

The phenylpiperidine scaffold has also been successfully employed in the development of antagonists for the chemokine CCR5 receptor, a key target in HIV therapy.[14][15] In this context, the pharmacophore typically involves a basic nitrogen (the piperidine nitrogen) and two hydrophobic groups. The SAR studies for these antagonists focus on optimizing the substituents on the phenyl and piperidine rings to achieve high affinity and selectivity for CCR5.[15]

Conclusion: A Privileged Scaffold with a Bright Future

The phenylpiperidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutics. Its conformational pre-organization and the ability to readily introduce diverse chemical functionality at key positions have allowed medicinal chemists to fine-tune its pharmacodynamic and pharmacokinetic properties to an impressive degree. A deep understanding of its pharmacophore properties, guided by a synergistic application of synthetic chemistry, biological evaluation, and computational modeling, will undoubtedly continue to fuel the discovery of novel and improved medicines for a host of human diseases. The principles and methodologies outlined in this guide provide a robust framework for researchers and drug developers to continue to unlock the immense therapeutic potential of this remarkable scaffold.

References

  • BIOVIA Discovery Studio®. Dassault Systèmes. [Link]

  • Piperidine Synthesis. - DTIC. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • 4-Phenylpiperidine – Knowledge and References. Taylor & Francis. [Link]

  • DOT Language. Graphviz. [Link]

  • Opioid Pharmacology. Pain Physician. [Link]

  • On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. PubMed. [Link]

  • Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists. Unife. [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

  • Non-opioid psychiatric medications for chronic pain: systematic review and meta-analysis. Frontiers. [Link]

  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. PubMed. [Link]

  • Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. PMC. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF. [Link]

  • Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Capturing novel non-opioid pain targets. PMC. [Link]

  • Basic opioid pharmacology: an update. PMC. [Link]

  • Non-opioid strategies for acute pain management. ResearchGate. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Structure Activity Relationship (SAR) of Morphine Analogues. YouTube. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®. BIOVIA. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Request PDF. [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. SciSpace. [Link]

  • Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. PubMed. [Link]

  • Mechanism-based nonopioid analgesic targets. PubMed. [Link]

  • µ receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • A Quick Introduction to Graphviz. [Link]

  • Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]

  • Drug Design Open Access Journals. Juniper Publishers. [Link]

  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]

  • Quantitative Structure-Activity Relationship Analysis of the Effect of Metoclopramide and Related Compounds on the Surface Ionization of Fumed Silica. PubMed. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Ovid. [Link]

Sources

4-(4-Ethoxyphenyl)piperidine: Technical Handling & Application Guide

[1]

CAS Number: 37656-48-7 Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol [1]

Part 1: Chemical Profile & Strategic Distinction[1][2]

The Identity Crisis: Specificity in Synthesis

In pharmaceutical development, 4-(4-Ethoxyphenyl)piperidine is frequently misidentified due to nomenclature similarities. It is not 4-ethoxypiperidine (CAS 1122-86-7), nor is it the regulated fentanyl precursor N-phenethyl-4-piperidone (NPP).[1]

This compound is a 4-arylpiperidine scaffold , primarily utilized as a high-value intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically as a precursor or reference standard for Paroxetine (Impurity C). Its lipophilic ethoxy-phenyl tail combined with the reactive secondary amine head makes it a versatile nucleophile in medicinal chemistry.

Physicochemical Properties Table

Data synthesized from supplier analysis and structural analog read-across.

PropertyValue / DescriptionOperational Implication
Appearance Off-white to pale yellow solidDiscoloration indicates oxidation (N-oxide formation).[1][2]
Melting Point 174–176 °C (Typical)High MP suggests stability, but requires solid-handling protocols to prevent dust generation.[1][2]
Solubility Low in Water; High in DMSO, DCM, MethanolCritical: Do not use aqueous waste streams for initial cleanup; organic solvent wash required.[1][2]
pKa (Calc.) ~9.8 (Piperidine nitrogen)Acts as a strong base; incompatible with acid chlorides without scavengers.[1][2]
Hygroscopicity Low to ModerateStore under inert atmosphere (Argon) to prevent carbonate formation.[1][2]

Part 2: Hazard Architecture & Mechanistic Toxicology[2]

The "Amine-Lipophilicity" Risk Multiplier

Standard SDSs list this compound as an Irritant (H315/H319). However, expert handling requires understanding the mechanistic toxicology :

  • Corrosivity Potential: As a secondary amine, the lone pair on the nitrogen is highly nucleophilic. Upon contact with moist mucous membranes (eyes/lungs), it protonates rapidly, generating hydroxide ions (

    
    ) locally, leading to alkaline burns.
    
  • Transdermal Transport: Unlike simple piperidine, the 4-ethoxyphenyl group significantly increases lipophilicity (LogP > 2.5). This allows the molecule to penetrate the lipid bilayer of the stratum corneum more effectively than smaller amines.[1]

    • Result: Skin exposure is not just a surface burn hazard; it carries a risk of systemic absorption.[1]

GHS Classification (Harmonized)
  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5][6]

Part 3: Operational Safety – A Self-Validating System[1]

Safety is not a checklist; it is a workflow where each step validates the safety of the next.

Engineering Controls & PPE Workflow
  • Glove Selection: Latex is insufficient for aryl-piperidines due to permeation risks.[1] Use Nitrile (minimum 0.11mm thickness) or "Double-Gloving" (PE laminate under Nitrile) for solution handling.

  • Static Control: As a dry powder with an organic backbone, electrostatic discharge (ESD) is a risk during weighing. Use an ionizing blower or anti-static weighing boats.[1]

The "Quench-First" Cleanup Protocol

Never wipe a dry powder spill with a wet cloth (creates caustic slurry).

  • Cover spill with dry absorbent (Vermiculite).

  • Neutralize with dilute acetic acid (5%) only if in a controlled hood environment to manage exotherms.

  • Solubilize residue with Ethanol/DCM before final water wash.[1]

Visualizing the Risk Assessment

The following diagram illustrates the decision logic for handling 4-(4-Ethoxyphenyl)piperidine.

RiskAssessmentStartStart: Handling 4-(4-Ethoxyphenyl)piperidineStateCheckState: Solid Powder?Start->StateCheckDustRiskRisk: Inhalation/IrritationStateCheck->DustRiskYesSolventCheckSolvent: Dissolved in Organic?StateCheck->SolventCheckNo (Solution)Control1Control: Fume Hood + Anti-Static WeighingDustRisk->Control1MitigatePermeationRiskRisk: Transdermal Absorption(Lipophilic Amine)SolventCheck->PermeationRiskYesControl2Control: Nitrile Gloves (Change every 30 mins)PermeationRisk->Control2MitigateActionProceed with SynthesisControl1->ActionControl2->Action

Caption: Operational logic flow distinguishing between solid-state inhalation risks and solution-state permeation risks.

Part 4: Synthesis & Application Context[1][2][7]

Pharmacophore Utility

This molecule serves as the nucleophilic backbone for Paroxetine analogs.[1] The secondary amine attacks electrophilic alkyl halides (e.g., sesamol derivatives) to form the final drug scaffold.

Key Reaction Profile:

  • Nucleophilicity: High. Reacts readily with alkyl halides, acid chlorides, and sulfonyl chlorides.

  • Oxidation Sensitivity: The piperidine ring is susceptible to N-oxidation if left in solution with peroxides or exposed to air for prolonged periods.[1]

Synthesis Workflow Diagram

The diagram below details the typical application pathway of this intermediate in a drug discovery context.

SynthesisWorkflowPrecursor4-(4-Ethoxyphenyl)piperidine(CAS 37656-48-7)IntermediateTransition State(Amine Attack)Precursor->Intermediate+ ReagentReagentElectrophile(e.g., Alkyl Halide)Reagent->IntermediateBaseBase Catalyst(K2CO3 / TEA)Base->IntermediateScavenge AcidProductN-SubstitutedArylpiperidine(Paroxetine Analog)Intermediate->ProductSN2 ReactionImpurityImpurity Risk:Bis-alkylation or N-OxideIntermediate->ImpurityExcess Reagentor O2 Exposure

Caption: Nucleophilic substitution pathway showing the transformation of the piperidine intermediate into active pharmaceutical ingredients.

Part 5: Emergency Response Protocols

Ocular Exposure (The "15-Minute Rule")

Because amines penetrate corneal tissue rapidly:[1]

  • Immediate Flush: Do not wait for sterile saline. Use nearest water source immediately.

  • Duration: Flush for a mandatory 15 minutes . Alkaline burns often feel "soapy" rather than painful initially, leading to premature cessation of flushing.

  • pH Check: Verify eye surface pH is neutral (7.0–7.5) before stopping.

Inhalation[1][2][3][5]
  • Move to fresh air.[1][5][7][8]

  • Critical Observation: Monitor for Delayed Pulmonary Edema. The irritation may cause airway swelling hours after exposure.[1] Corticosteroids may be indicated (medical professional decision).

References

  • Structural Analog Toxicity (Piperidine Class) National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • Pharmaceutical Application (Paroxetine Impurities) Pharmaffiliates. "Paroxetine Hydrochloride Hemihydrate - Impurity C Data Sheet."[1][9] [Link][6][10][9][11]

  • General Handling of Secondary Amines ECHA (European Chemicals Agency). "Registration Dossier - Piperidine."[1] [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Ethoxyphenyl)piperidine from 4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a detailed guide for the synthesis of 4-(4-ethoxyphenyl)piperidine, a key intermediate in drug discovery, starting from 4-piperidone. We present a robust and scalable two-pathway synthetic approach. The primary protocol details a classic Grignard reaction followed by dehydration and reduction, a method valued for its reliability and use of readily available reagents. A second, alternative protocol outlines a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering an elegant route with high functional group tolerance. This guide is designed for researchers in synthetic and medicinal chemistry, providing in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.

Introduction: The Significance of the 4-Arylpiperidine Moiety

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and pharmaceuticals.[1][2] When functionalized at the 4-position with an aryl group, this scaffold gains significant biological importance, notably in the development of opioid analgesics, antipsychotics, and selective serotonin reuptake inhibitors (SSRIs).[3][4] The target molecule, 4-(4-ethoxyphenyl)piperidine, serves as a crucial building block for compounds such as the paroxetine-related impurity, trans-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine.[5][6]

The synthesis of this target molecule from 4-piperidone presents a core chemical challenge: the formation of a carbon-carbon bond at the C4 position of the piperidine ring. The reactivity of 4-piperidone is dominated by its ketone functionality, which can be exploited for various C-C bond-forming reactions. However, the presence of the secondary amine (NH) group necessitates a protection strategy to prevent unwanted side reactions, such as N-alkylation or interference with organometallic reagents.

This guide will explore two primary synthetic strategies, beginning with the essential N-protection of the 4-piperidone starting material.

Workflow Overview

The overall synthetic plan involves a multi-step process that ensures efficiency and purity. The initial protection of the piperidine nitrogen is followed by the key C-C bond formation step, and finally, deprotection to yield the target compound.

G cluster_prep Preparation cluster_main C-C Bond Formation (Alternative Routes) cluster_grignard Protocol 1: Grignard Pathway cluster_suzuki Protocol 2: Suzuki Pathway Start 4-Piperidone Protect N-Protection (e.g., Boc Anhydride) Start->Protect Protected_Piperidone N-Boc-4-Piperidone Protect->Protected_Piperidone Grignard Grignard Reaction (4-EtOPhMgBr) Protected_Piperidone->Grignard Triflate Enol Triflate Formation Protected_Piperidone->Triflate Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Dehydrate_Reduce Dehydration & Reduction Alcohol->Dehydrate_Reduce Deprotect Deprotection (e.g., TFA or HCl) Dehydrate_Reduce->Deprotect Suzuki Suzuki Coupling (4-EtOPhB(OH)₂) Triflate->Suzuki Suzuki->Deprotect Final_Product 4-(4-Ethoxyphenyl)piperidine Deprotect->Final_Product

Caption: General workflow for the synthesis of 4-(4-ethoxyphenyl)piperidine.

Safety and Reagent Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

ReagentCAS NumberKey HazardsHandling Precautions
4-Piperidone Monohydrate Hydrochloride 40064-34-4Skin/eye irritant, may cause respiratory irritation.[7][8]Avoid breathing dust.[7] Keep refrigerated in a dry, well-ventilated place.[7]
Di-tert-butyl dicarbonate (Boc₂O) 24424-99-5Flammable, irritant, sensitizer.Store in a cool place. Handle with care to avoid contact and inhalation.
4-Bromo-phenetole 589-10-6Irritant.Standard chemical handling procedures.
Magnesium Turnings 7439-95-4Flammable solid. Reacts with water.Handle under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is flame-dried.
Palladium Catalysts (e.g., Pd(PPh₃)₄) 14221-01-3Toxic, sensitizer.Handle in a fume hood, avoid creating dust.
4-Ethoxyphenyl-boronic acid 2224-76-2Irritant.Standard chemical handling procedures.
Triflic Anhydride (Tf₂O) 358-23-6Corrosive, severe skin and eye burns, water-reactive.Handle with extreme caution under an inert atmosphere. Use a syringe for transfers.
Trifluoroacetic Acid (TFA) 76-05-1Severe skin and eye burns, toxic upon inhalation.Handle in a fume hood with appropriate PPE. Dispense with care.

Detailed Synthesis Protocol 1: Grignard Reaction Pathway

This pathway is a robust and cost-effective method that proceeds in four main stages: N-protection, Grignard reagent formation, Grignard addition, and finally, dehydration/reduction followed by deprotection.

Part A: N-Protection of 4-Piperidone

The secondary amine of 4-piperidone must be protected to prevent it from reacting with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.

Experimental Protocol:

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a 1:1 mixture of water and dioxane, add sodium carbonate (Na₂CO₃) (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved and the solution is basic.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which is often a white solid of sufficient purity for the next step.[9]

Part B: Grignard Addition to N-Boc-4-Piperidone

The core C-C bond is formed by the nucleophilic attack of the 4-ethoxyphenylmagnesium bromide Grignard reagent on the carbonyl carbon of N-Boc-4-piperidone.

Caption: Mechanism of Grignard addition to N-Boc-4-piperidone.

Experimental Protocol:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings (1.5 eq) to the flask.

    • Add a solution of 4-bromo-phenetole (1.3 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.

    • Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After addition is complete, stir at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Grignard Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude tertiary alcohol intermediate.

Part C: Dehydration, Reduction, and Deprotection

The tertiary alcohol is unstable and is typically converted to the final product via dehydration to a tetrahydropyridine intermediate, followed by catalytic hydrogenation and subsequent removal of the Boc protecting group.

Experimental Protocol:

  • Dehydration/Reduction:

    • Dissolve the crude alcohol from the previous step in ethanol.

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

    • Acidify the mixture with concentrated hydrochloric acid (HCl) (2-3 eq). The acid catalyzes both the dehydration and the subsequent Boc deprotection.

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

  • Work-up and Isolation:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Make the residue basic (pH > 10) by adding a cold solution of sodium hydroxide (NaOH).

    • Extract the product into dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to obtain pure 4-(4-ethoxyphenyl)piperidine.

Detailed Synthesis Protocol 2: Suzuki-Miyaura Cross-Coupling Pathway

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, which is known for its high yield and functional group tolerance.[10][11] The key is to convert the ketone of N-Boc-4-piperidone into a suitable coupling partner, an enol triflate.

Part A: Synthesis of the Enol Triflate of N-Boc-4-Piperidone

Experimental Protocol:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 eq) as a solution in THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine intermediate.

Part B: Suzuki-Miyaura Coupling

The enol triflate is then coupled with 4-ethoxyphenylboronic acid using a palladium catalyst.

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X-L₂ Pd0->PdII Oxidative Addition PdII_B Ar-Pd(II)-Ar'-L₂ PdII->PdII_B Transmetalation Product Coupled Product (R-Ar') PdII_B->Product Reductive Elimination ArX Enol Triflate (R-OTf) ArX->PdII ArB Boronic Acid (Ar'-B(OH)₂) ArB->PdII_B Base Base (e.g., K₂CO₃) Base->PdII_B Product->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • In a flask, combine the enol triflate (1.0 eq), 4-ethoxyphenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).[12]

  • Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction to 80-90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is the N-Boc protected tetrahydropyridine derivative. This can be reduced and deprotected as described in Protocol 1, Part C.

Product Characterization

The final product, 4-(4-ethoxyphenyl)piperidine, should be characterized to confirm its identity and purity.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~7.15 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), 4.01 (q, 2H, -OCH₂CH₃), 3.15 (m, 2H, piperidine-H), 2.70 (m, 2H, piperidine-H), 2.50 (m, 1H, piperidine-H), 1.80 (m, 2H, piperidine-H), 1.65 (m, 2H, piperidine-H), 1.40 (t, 3H, -OCH₂CH₃). Note: A broad singlet for the N-H proton will also be present.[13][14]
¹³C NMR (CDCl₃, 100 MHz)δ ~157.5, ~135.0, ~127.5, ~114.5, ~63.5, ~46.0, ~44.0, ~34.0, ~15.0.
Mass Spec (ESI+) m/z = 206.15 [M+H]⁺ for C₁₃H₁₉NO.
Appearance Off-white to pale yellow solid or viscous oil.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Grignard reaction Inactive magnesium; wet solvent/glassware; slow initiation.Use fresh, high-quality Mg turnings. Ensure all glassware is flame-dried and solvents are anhydrous. Use an initiator (iodine crystal, 1,2-dibromoethane).
N-Boc protection fails Incorrect pH; insufficient Boc₂O.Ensure the reaction mixture is sufficiently basic before adding Boc₂O. Use a slight excess (1.1-1.2 eq) of Boc₂O.
Incomplete reduction of tetrahydropyridine Inactive Pd/C catalyst; insufficient hydrogen pressure.Use fresh catalyst. Ensure the system is properly sealed and purged with hydrogen. Increase H₂ pressure if using a Parr apparatus.
Suzuki reaction fails to proceed Inactive catalyst; poor choice of base or solvent; boronic acid decomposition.Use a fresh, active palladium catalyst and degas the reaction mixture thoroughly. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Ensure the boronic acid is pure.

Conclusion

The synthesis of 4-(4-ethoxyphenyl)piperidine from 4-piperidone is a critical transformation for accessing valuable pharmaceutical intermediates. This guide provides two distinct, reliable protocols to achieve this goal. The Grignard pathway offers a classic, cost-effective route, while the Suzuki-Miyaura coupling represents a more modern and versatile alternative. By following the detailed experimental procedures, safety guidelines, and troubleshooting advice presented, researchers can confidently and efficiently synthesize this important molecular scaffold.

References

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google P
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • Optimized Synthesis of 4-Piperidone | PDF | Ester | Chemical Reactions - Scribd. (URL: [Link])

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... - ResearchGate. (URL: [Link])

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: [Link])

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. (URL: [Link])

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (URL: )
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Paroxetine-impurities - Pharmaffiliates. (URL: [Link])

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. (URL: [Link])

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (URL: [Link])

  • WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google P
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Safety Data Sheet: N-Boc-4-Piperidone - Chemos GmbH&Co.KG. (URL: [Link])

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (URL: [Link])

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC - NIH. (URL: [Link])

  • 4-Methoxyphencyclidine: An Analytical Profile - DEA.gov. (URL: [Link])

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing). (URL: [Link])

  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - ResearchGate. (URL: [Link])

Sources

Synthesis of 4-Arylpiperidines via Grignard Reaction: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. Its synthesis is a critical task for drug discovery and development professionals. Among the various synthetic strategies, the Grignard reaction offers a robust and versatile approach for constructing the key carbon-carbon bond at the C4 position of the piperidine ring.

This comprehensive guide provides an in-depth exploration of the Grignard reaction protocol for synthesizing 4-arylpiperidines. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for each synthetic step, address common challenges, and offer optimization strategies to ensure successful and reproducible outcomes.

Strategic Overview: A Three-Act Synthesis

The synthesis of a 4-arylpiperidine from a protected 4-piperidone via a Grignard reaction is best conceptualized as a three-step sequence. This modular approach allows for optimization and troubleshooting at each distinct stage of the transformation.

G cluster_0 Workflow: 4-Arylpiperidine Synthesis A Step 1: Grignard Addition (C-C Bond Formation) B Step 2: Dehydration (Alkene Formation) A->B Intermediate: 4-Aryl-4-hydroxypiperidine C Step 3: Reduction (Saturation) B->C Intermediate: 4-Aryl-1,2,3,6-tetrahydropyridine D D C->D Final Product: 4-Arylpiperidine

Caption: Overall synthetic workflow.

Part 1: The Grignard Reaction – Forging the Aryl-Piperidine Bond

The cornerstone of this synthesis is the nucleophilic addition of an arylmagnesium halide (Grignard reagent) to an N-protected 4-piperidone. The N-tert-butoxycarbonyl (Boc) group is a common and effective protecting group for this transformation due to its stability under the basic conditions of the Grignard reaction and its relative ease of removal under acidic conditions.

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. This forms a magnesium alkoxide intermediate, which is then protonated during aqueous work-up to yield the tertiary alcohol, a 4-aryl-4-hydroxypiperidine.

G reagents Ar-MgX + N-Boc-4-piperidone intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Addition product 4-Aryl-4-hydroxypiperidine intermediate->product Aqueous Work-up (H3O+)

Caption: Grignard addition mechanism.

Critical Parameters for Success

Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic solvents, including water.[1] It is imperative that all glassware is rigorously dried (flame- or oven-dried) and that anhydrous solvents (typically tetrahydrofuran or diethyl ether) are used to prevent quenching of the reagent and a significant reduction in yield.[1]

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the formation of the Grignard reagent. Common activation methods include gentle crushing of the magnesium turnings or the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]

Solvent Choice: While both diethyl ether and tetrahydrofuran (THF) are commonly used, THF is often superior due to its higher solvating power, which helps to stabilize the Grignard reagent.[2]

Temperature Control: The addition of the Grignard reagent to the 4-piperidone is highly exothermic. The reaction is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions such as enolization of the piperidone or Wurtz coupling.[2]

Detailed Protocol 1: Synthesis of N-Boc-4-phenyl-4-hydroxypiperidine

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • Under a nitrogen atmosphere, add a small portion of a solution of bromobenzene (1.1 equivalents) in anhydrous THF via the dropping funnel.

    • If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle reflux), gently warm the flask with a heat gun.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylmagnesium bromide.

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled piperidone solution via a cannula or dropping funnel, maintaining the internal temperature below -65 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-phenyl-4-hydroxypiperidine.

Part 2: Dehydration – Creating the Tetrahydropyridine Intermediate

The tertiary alcohol produced in the Grignard step is susceptible to dehydration under acidic conditions to form the more stable 4-aryl-1,2,3,6-tetrahydropyridine. This elimination reaction typically proceeds through an E1 mechanism.

Mechanistic Insights: The E1 Pathway

The dehydration of a tertiary alcohol is a classic example of an E1 (unimolecular elimination) reaction.[3]

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (water).[3]

  • Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation.[1][4] The stability of this intermediate is a key driving force for the reaction.

  • Deprotonation: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.[5]

E1_Mechanism cluster_0 E1 Dehydration Mechanism A Tertiary Alcohol (4-Aryl-4-hydroxypiperidine) B Protonated Alcohol (Oxonium Ion) A->B + H+ C Tertiary Carbocation + H2O B->C - H2O (Rate-determining step) D Alkene (4-Aryl-1,2,3,6-tetrahydropyridine) C->D - H+ G cluster_0 Catalytic Hydrogenation A Alkene + H₂ B Adsorption onto Catalyst Surface A->B C Syn-addition of H atoms B->C D Alkane Desorption C->D

Sources

Application Note: Selective Catalytic Hydrogenation of 4-(4-Ethoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the synthesis of saturated nitrogen heterocycles. It addresses the specific challenge of selectively reducing the pyridine ring in 4-(4-ethoxyphenyl)pyridine to yield 4-(4-ethoxyphenyl)piperidine , a privileged scaffold in drug discovery (e.g., opioid agonists, SSRIs like Paroxetine analogs, and antihistamines).

Abstract & Strategic Importance

The transformation of 4-arylpyridines to 4-arylpiperidines represents a critical "aromatic-to-saturated" switch (Fsp³ enhancement) in lead optimization. While thermodynamically favorable, the hydrogenation of pyridine is kinetically challenging due to the high resonance energy of the ring (approx. 27 kcal/mol) and the tendency of the basic nitrogen lone pair to poison metal catalysts.

This guide details the chemoselective hydrogenation of 4-(4-ethoxyphenyl)pyridine . The objective is to fully saturate the pyridine ring while preserving the phenyl ring and the ethoxy ether functionality. We present two validated protocols: a robust Batch Method (PtO₂) for high-throughput synthesis and a Mild Method (Rh/C) for sensitive substrates.

Mechanistic Insight & Catalyst Selection

The Selectivity Challenge

The primary challenge is differentiating between the two aromatic systems.

  • Pyridine Ring: Electron-deficient, but the nitrogen atom binds strongly to catalyst surfaces (

    
    ), inhibiting turnover.
    
  • Phenyl Ring: Electron-rich.

  • Ethoxy Group: Generally stable, but susceptible to cleavage under extreme acidic conditions or high temperatures.

Catalyst Decision Matrix
CatalystActive SpeciesSelectivity ProfileRecommended Conditions
PtO₂ (Adams' Cat.) Pt(0) surfaceHigh. Excellent for pyridine reduction in acidic media.3–5 bar H₂, AcOH, RT.
Rh/C (5%) Rh(0) surfaceVery High. Best for preventing over-reduction of the phenyl ring.1–5 bar H₂, MeOH/HCl or TFE.
Pd/C (10%) Pd(0) surfaceMedium. Risk of hydrogenolysis (ether cleavage) or phenyl reduction at high T/P.Requires high pressure (>50 bar) or strong acid.
Reaction Pathway Diagram

The following diagram illustrates the stepwise reduction and potential pitfalls (over-reduction).

G Substrate 4-(4-ethoxyphenyl)pyridine Adsorbed N-Protonated Species (Activated) Substrate->Adsorbed + H+ (AcOH/HCl) Piperidine TARGET: 4-(4-ethoxyphenyl)piperidine Adsorbed->Piperidine 3 H2 / Catalyst (Kinetic Product) OverReduced IMPURITY: 4-(4-ethoxycyclohexyl)piperidine Piperidine->OverReduced Excess H2 / High T (Thermodynamic Product) Cleaved IMPURITY: 4-phenylpiperidine (Ether Cleavage) Piperidine->Cleaved Harsh Acid/High T (Rare)

Figure 1: Reaction pathway showing the activation via protonation and potential over-reduction risks.

Experimental Protocols

Protocol A: The "Gold Standard" (PtO₂ in Acetic Acid)

Best for: Routine synthesis where the substrate is acid-stable and high conversion is required.

Rationale: Platinum oxide (Adams' catalyst) is reduced in situ to highly active Pt(0). The use of glacial acetic acid serves two purposes: it acts as a solvent with good H₂ solubility and protonates the pyridine nitrogen. This prevents the "flat" adsorption of the pyridine lone pair onto the catalyst, allowing the


-system to interact with the metal surface for reduction.

Materials:

  • Precursor: 4-(4-ethoxyphenyl)pyridine (1.0 eq)

  • Catalyst: PtO₂ (Adams' Catalyst) (5 mol%)[1]

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Hydrogen Source: H₂ balloon or Parr Shaker (3–5 bar)

Step-by-Step:

  • Preparation: In a high-pressure glass vessel or Parr bottle, dissolve 1.0 g of precursor in 40 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 50 mg of PtO₂. Caution: Dry catalysts can be pyrophoric in the presence of H₂. Add under inert atmosphere (N₂/Ar) if possible.

  • Purge: Seal the vessel. Evacuate and backfill with N₂ (3x), then H₂ (3x).

  • Reaction: Pressurize to 3 bar (approx. 45 psi) H₂. Agitate/shake vigorously at Room Temperature (20–25°C).

    • Note: Heating is rarely needed and increases the risk of reducing the phenyl ring.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–12 hours. Check via LC-MS (Target M+H = M_start + 6).

  • Work-up:

    • Vent H₂ and purge with N₂.[1]

    • Filter through a Celite pad to remove Pt black (Keep wet to prevent ignition).

    • Concentrate the filtrate to remove most acetic acid.

    • Basification: Dissolve residue in water/DCM and slowly add 2M NaOH until pH > 12 (to liberate the free piperidine base).

    • Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Protocol B: The "Chemo-Selective" Method (Rh/C in TFE)

Best for: Substrates with acid-sensitive groups or when strict ambient pressure is required.

Rationale: Rhodium is superior for hydrogenating heterocyclic rings over carbocyclic (phenyl) rings. 2,2,2-Trifluoroethanol (TFE) is a powerful solvent for hydrogenation that activates the catalyst via hydrogen bonding networks, often allowing the reaction to proceed at 1 atm.

Materials:

  • Precursor: 1.0 eq

  • Catalyst: 5% Rh on Carbon (5–10 wt% loading)

  • Solvent: TFE (Trifluoroethanol) or MeOH with 1.0 eq HCl

  • Hydrogen Source: H₂ Balloon (1 atm)

Step-by-Step:

  • Preparation: Dissolve substrate in TFE (0.05 M).

  • Catalyst Addition: Add 10 wt% of the Rh/C catalyst (e.g., 100 mg catalyst for 1 g substrate).

  • Reaction: Purge with H₂ (balloon). Stir vigorously at RT for 16–24 hours.

  • Work-up: Filter through Celite. If HCl was used, neutralize with NaHCO₃. Evaporate solvent.

Analytical Validation & Quality Control

Expected Data
ParameterPrecursor (Pyridine)Product (Piperidine)
1H NMR (Aromatic Region) 4 protons (Py) + 4 protons (Ph)4 protons (Ph) only. Py protons shift upfield (1.5–3.5 ppm).
1H NMR (Aliphatic) Ethoxy (-CH2CH3) signals onlyEthoxy + distinct multiplet envelope (1.5–3.2 ppm) for piperidine ring.
Mass Spec (ESI+) [M+H]+[M+H]+ + 6 Da
Troubleshooting Guide
  • Problem: Incomplete Conversion.

    • Cause: Catalyst poisoning by the product (secondary amine).

    • Fix: Add more acid (ensure pH < 2) to protonate the product, preventing it from binding to the metal. Repressurize.

  • Problem: Over-reduction (Cyclohexyl formation).

    • Cause: Temperature too high or reaction time too long.

    • Fix: Switch from PtO₂ to Rh/C. Stop reaction immediately upon H₂ uptake cessation.

  • Problem: Ether Cleavage (Phenol formation).

    • Cause: High temperature in acidic media.

    • Fix: Ensure T < 30°C. Avoid Pd/C if possible (Pd is excellent for de-benzylation/ether cleavage).

Process Decision Workflow

Workflow Start Start: 4-(4-ethoxyphenyl)pyridine CheckAcid Is the substrate acid stable? Start->CheckAcid AcidStable Yes (Ether/Phenyl only) CheckAcid->AcidStable Stable AcidSensitive No (Contains acetals/esters) CheckAcid->AcidSensitive Sensitive MethodA Protocol A: PtO2 / AcOH Pressure: 3-5 bar Temp: 25°C AcidStable->MethodA MethodB Protocol B: Rh/C / TFE Pressure: 1 bar Temp: 25°C AcidSensitive->MethodB Workup Basification (pH > 12) Extraction (DCM) MethodA->Workup MethodB->Workup Final Isolated 4-(4-ethoxyphenyl)piperidine Workup->Final

Figure 2: Decision tree for selecting the optimal hydrogenation protocol based on substrate stability.

References

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4358–4360.[2]

  • Glorius, F., et al. (2004). "Efficient Heterogeneous Hydrogenation of Pyridines in Trifluoroethanol." Tetrahedron Letters, 45, 3143.
  • Pfizer Inc. (2001). "Process for the synthesis of 4-(4'-fluorophenyl)-piperidines." World Intellectual Property Organization, WO2001002357A2. (Industrial context for 4-arylpiperidine synthesis).

  • Xiao, J., et al. (2012). "Efficient and Chemoselective Reduction of Pyridines... via Rhodium-Catalyzed Transfer Hydrogenation." Advanced Synthesis & Catalysis.

  • BenchChem Application Notes. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine: Protocols."

Sources

Application Note: 4-(4-Ethoxyphenyl)piperidine as a Critical Precursor in Paroxetine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of Paroxetine (Paxil) , a selective serotonin reuptake inhibitor (SSRI), the purity of the starting material is the primary determinant of the Final Active Pharmaceutical Ingredient (API) quality. While the standard synthesis relies on 4-(4-fluorophenyl)piperidine , the presence of its ethoxy-analog, 4-(4-ethoxyphenyl)piperidine (CAS: 170856-82-3 for HCl salt), represents a critical control point.

This molecule is not a target intermediate for Paroxetine itself but is the direct metabolic and synthetic precursor to Paroxetine Impurity C (EP/BP designation), also known as 4-Ethoxy Paroxetine. Regulatory bodies (FDA, EMA) mandate strict limits on this impurity (typically <0.15% per ICH Q3A).

This guide details the synthesis of the reference standard for this impurity precursor and the analytical protocols required to detect it in raw material supply chains, ensuring "Quality by Design" (QbD) compliance.

The "Silent" Contamination Pathway

Understanding the origin of 4-(4-ethoxyphenyl)piperidine is essential for root-cause analysis. It typically enters the synthesis via the starting halide used to generate the Grignard reagent. If the 4-bromofluorobenzene supply is contaminated with 4-bromoethoxybenzene , the impurity pathway runs parallel to the main reaction, remaining chemically similar and difficult to separate until the final stages.

Pathway Visualization (DOT Diagram)

Paroxetine_Impurity_Pathway cluster_main Main Synthetic Pathway (Paroxetine) cluster_imp Impurity Cascade (Critical Control Point) Start_F 4-Fluorobromobenzene (Raw Material) Inter_F 4-(4-Fluorophenyl)piperidine (Key Intermediate) Start_F->Inter_F Start_E 4-Ethoxybromobenzene (Contaminant) API Paroxetine (API) (Fluoro-Analog) Inter_F->API + Sesamol Sidechain Inter_E 4-(4-Ethoxyphenyl)piperidine (Impurity Precursor) Start_E->Inter_E Parallel Grignard Imp_C Paroxetine Impurity C (Ethoxy-Paroxetine) Inter_E->Imp_C Co-Reaction

Figure 1: Parallel synthesis pathways showing how raw material contamination leads to the formation of Impurity C.

Chemical Properties & Safety Profile

Target Molecule: 4-(4-Ethoxyphenyl)piperidine Hydrochloride Role: Impurity Reference Standard / Precursor

PropertySpecification
CAS Number 170856-82-3 (HCl salt)
Molecular Formula C₁₃H₁₉NO · HCl
Molecular Weight 241.76 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water
Hazards Irritant (Skin/Eye). Handle with standard PPE (Gloves, Goggles).

Protocol A: Synthesis of Reference Standard

Objective: Synthesize high-purity (>98%) 4-(4-ethoxyphenyl)piperidine to serve as a quantification standard for QC analysis.

Reaction Scheme Overview
  • Grignard Formation: 4-Ethoxybromobenzene + Mg → Grignard Reagent.

  • Addition: Grignard + N-Benzyl-4-piperidone → Tertiary Alcohol.

  • Dehydration/Reduction: Acid-catalyzed dehydration followed by catalytic hydrogenation (removes benzyl group and reduces double bond).

Step-by-Step Methodology

Step 1: Grignard Addition

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and N₂ inlet.

  • Reagent Prep: Charge Mg turnings (1.2 eq) and anhydrous THF (100 mL). Add a crystal of iodine to initiate.

  • Initiation: Dropwise add a solution of 4-ethoxybromobenzene (1.0 eq) in THF. Maintain gentle reflux.

  • Reaction: Once Grignard is formed, cool to 0°C. Slowly add 1-Benzyl-4-piperidone (0.9 eq) in THF.

  • Quench: Stir for 2 hours at RT. Quench with saturated NH₄Cl. Extract with EtOAc.[1]

Step 2: Dehydration & Reduction (One-Pot Variation)

  • Dehydration: Dissolve the crude alcohol in acetic acid/HCl (6M). Reflux for 4 hours to form the tetrahydropyridine intermediate. Concentrate to dryness.[2]

  • Hydrogenation: Dissolve residue in MeOH. Add 10% Pd/C catalyst (5 wt%).

  • Process: Hydrogenate at 40 psi H₂ at 50°C for 12 hours. (This step reduces the alkene AND removes the N-benzyl protecting group).

  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Salt Formation: Redissolve in minimal Ethanol. Add HCl in ether to precipitate 4-(4-Ethoxyphenyl)piperidine HCl .

  • Recrystallization: Recrystallize from Isopropanol/Ether to achieve >99% purity.

Protocol B: Analytical Detection in Raw Materials

Objective: Detect trace levels (Limit of Quantitation: 0.05%) of the ethoxy-piperidine in bulk 4-(4-fluorophenyl)piperidine.

Method: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: The ethoxy group significantly alters the lipophilicity compared to the fluoro group, allowing for baseline separation on C18 columns.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60%→90% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Aromatic ring absorption)
Temperature 30°C
Injection Vol 10 µL

Validation Criteria:

  • Resolution (Rs): > 2.0 between Fluoro-piperidine (Main Peak) and Ethoxy-piperidine (Impurity).

  • Retention Time: Fluoro-analog elutes earlier due to lower lipophilicity; Ethoxy-analog elutes later.

QC Workflow Diagram (DOT)

QC_Workflow Sample Incoming Raw Material (4-(4-Fluorophenyl)piperidine) Prep Sample Preparation (1 mg/mL in MeOH) Sample->Prep HPLC HPLC Analysis (Protocol B) Prep->HPLC Decision Ethoxy-Analog Content? HPLC->Decision Pass RELEASE for Synthesis (< 0.10%) Decision->Pass Below Limit Fail REJECT / Purify (> 0.10%) Decision->Fail Exceeds Limit

Figure 2: Quality Control decision tree for screening starting materials.

References

  • European Pharmacopoeia (Ph. Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2016. (Defines Impurity C structure and limits).

  • U.S. Pharmacopeia (USP) . Paroxetine Hydrochloride: Organic Impurities Procedure. USP43-NF38.

  • Barnes, R. D., et al. "Process for the preparation of paroxetine intermediate." World Intellectual Property Organization, WO 2001/025202 A1, 2001. (Describes the piperidine synthetic routes).

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. 2006. (Establishes the 0.10-0.15% reporting thresholds).

  • SynZeal Research . "Paroxetine Impurity 2 Characterization Data." (Confirming structure of the ethoxy-derivative).

Sources

Reductive amination conditions for phenylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Protocols for Phenylpiperidine Scaffolds

Executive Summary & Chemical Context

Phenylpiperidine pharmacophores are ubiquitous in medicinal chemistry, serving as the structural backbone for diverse therapeutic agents, including analgesics (e.g., Fentanyl derivatives), antidepressants (e.g., Paroxetine), and NK1 antagonists.

The functionalization of the piperidine nitrogen via reductive amination is a critical synthetic gateway. However, phenylpiperidines act as secondary amines . Unlike primary amines, which form stable Schiff bases (imines), secondary amines react with carbonyls to form iminium ions (or enamines). This transient intermediate requires specific reducing conditions to prevent the reduction of the starting carbonyl (direct reduction) while ensuring complete conversion of the amine.

This guide details two validated protocols:

  • The "Gold Standard" (STAB): For general aldehyde/ketone coupling.

  • The Lewis-Acid Mediated (Ti-Isopropoxide): For sterically hindered or electron-deficient ketones.

Mechanistic Insight & Reaction Pathway

Understanding the species in solution is vital for troubleshooting.

  • The Challenge: Secondary amines cannot lose a second proton to form a neutral imine. They form a positively charged iminium ion .

  • The Solution: We utilize Sodium Triacetoxyborohydride (STAB) .[1] It is less basic and sterically bulkier than Sodium Borohydride (

    
    ). Crucially, STAB protonates the intermediate carbinolamine, driving the equilibrium toward the iminium species, which it then reduces faster than it reduces the starting aldehyde or ketone.
    

Figure 1: Mechanistic Pathway for Secondary Amines

ReductiveAmination Start Carbonyl + Phenylpiperidine Carbinol Hemiaminal (Unstable) Start->Carbinol Equilibrium SideRxn Alcohol Byproduct (Direct Reduction) Start->SideRxn Slow Reduction (Avoided) Iminium Iminium Ion (Reactive Intermediate) Carbinol->Iminium -H2O (Acid Catalysis) Product Tertiary Amine (Product) Iminium->Product Fast Reduction (STAB)

Caption: The reaction trajectory for secondary amines. Success depends on the rate of Iminium reduction exceeding the rate of Carbonyl reduction.

Critical Parameter Optimization

The choice of reducing agent dictates the side-product profile.

Table 1: Reducing Agent Selection Matrix

Reducing AgentSelectivityToxicitySolvent SystemRecommendation

(STAB)
High LowDCE, DCM, THFPrimary Choice. Excellent for one-pot procedures.

ModerateHigh (HCN risk) MeOH (pH 6)Use only if STAB fails. Requires strict pH control.

LowLowMeOH, EtOHAvoid in one-pot. Reduces ketones too fast.

+

Very High LowNeat / THFSecondary Choice. Best for unreactive/hindered ketones.

Experimental Protocols

Protocol A: The Standard STAB Method (One-Pot)

Best for: Aldehydes and reactive ketones (e.g., cyclohexanone, acetone).

Reagents:

  • 4-Phenylpiperidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Optional, use for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[2]

Procedure:

  • Preparation: In a dry flask under

    
    , dissolve the phenylpiperidine (1.0 eq) and the carbonyl compound (1.1 eq) in DCE (0.1 M concentration relative to amine).
    
  • Activation: If reacting with a ketone, add Acetic Acid (1.0 eq). Stir for 15-30 minutes at Room Temperature (RT) to establish the hemiaminal equilibrium.

  • Reduction: Add STAB (1.4 eq) in a single portion.

    • Note: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT.

    • Aldehydes:[2][3][4][5][6] Typically complete in 1–4 hours.

    • Ketones:[7][8] May require 12–24 hours. Monitor via LC-MS or TLC.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to deactivate remaining borohydride.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Why this works: DCE is non-coordinating and promotes the ionic mechanism. STAB is soluble enough in DCE to react but bulky enough to avoid reducing the aldehyde before the amine attacks.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered ketones or electron-deficient amines.

Reagents:

  • 4-Phenylpiperidine derivative (1.0 equiv)

  • Ketone (1.1 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

Procedure:

  • Complexation: In a dry flask, mix the amine and ketone. Add

    
     neat (or in minimal THF if solids are present).
    
  • Incubation: Stir the mixture under

    
     for 1–6 hours at RT.
    
    • Mechanism:[1][3][4][8][9][10][11] The Titanium acts as a Lewis acid and a water scavenger, forcing the formation of the titanium-amine complex (enamine/imine equivalent).

  • Dilution: Dilute the viscous mixture with absolute EtOH (or MeOH).

  • Reduction: Cool to 0°C. Carefully add

    
     pellets/powder.
    
    • Caution: Exothermic.

  • Quench (Critical Step): Add water (1 mL per mmol Ti). A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and partition between EtOAc and

    
     NaOH (to ensure amine is free-based).
    

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific phenylpiperidine derivative.

Figure 2: Experimental Decision Matrix

DecisionTree Start Start: Select Carbonyl IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsHindered Is Ketone Sterically Hindered? IsAldehyde->IsHindered No (It is a Ketone) ProtocolA Use Protocol A (STAB) Solvent: DCE IsAldehyde->ProtocolA Yes (High Reactivity) IsHindered->ProtocolA No (Mod. Reactivity) ProtocolB Use Protocol B (Ti-Mediated) Solvent: Neat -> EtOH IsHindered->ProtocolB Yes (Low Reactivity)

Caption: Selection logic based on electrophile reactivity. STAB is the default; Titanium is the problem-solver.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[8] The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

  • Borch, R. F., et al. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Ethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-(4-ethoxyphenyl)piperidine. As a key intermediate in the synthesis of various pharmaceutical agents, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] Recrystallization is a powerful and economical technique for purifying this compound, but it is not without its challenges.

This document provides a comprehensive, experience-driven resource structured in a question-and-answer format to directly address common issues and fundamental questions encountered during the recrystallization of 4-(4-ethoxyphenyl)piperidine. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is 4-(4-Ethoxyphenyl)piperidine and why is its purity critical?

4-(4-Ethoxyphenyl)piperidine is a heterocyclic amine derivative. Structurally, it consists of a piperidine ring attached to an ethoxy-substituted phenyl group. It is a known impurity and a structural analog of intermediates used in the synthesis of drugs like Paroxetine.[3][4][5] The presence of impurities, such as regioisomers (e.g., 4-(2-ethoxyphenyl)piperidine or 4-(3-ethoxyphenyl)piperidine), unreacted starting materials, or byproducts from its synthesis, can lead to the formation of undesired side products, complicate downstream purification, and compromise the safety and efficacy of the final API.[6][7]

Q2: What is the fundamental principle of recrystallization for this compound?

Recrystallization leverages differences in solubility to separate a desired compound from impurities. The ideal recrystallization solvent will dissolve 4-(4-ethoxyphenyl)piperidine poorly at room temperature but readily at an elevated temperature (typically the solvent's boiling point).[8][9] Impurities, ideally, should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization). As the hot, saturated solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively incorporates molecules of 4-(4-ethoxyphenyl)piperidine, excluding the structurally different impurity molecules.

Q3: How do I select a suitable solvent for recrystallization?

Solvent selection is the most critical step and often requires empirical testing.[8][10] The principle of "like dissolves like" is a good starting point. Given the structure of 4-(4-ethoxyphenyl)piperidine (an aromatic ether and a secondary amine), solvents of intermediate polarity are often effective.

Key Solvent Characteristics:

  • Solubility Gradient: The compound should be sparingly soluble at low temperatures and highly soluble at high temperatures.[9]

  • Inertness: The solvent must not react with the compound.[9]

  • Boiling Point: A boiling point between 60-120 °C is often ideal for ease of handling and removal.

  • Impurity Solubility: The solvent should either completely dissolve or be a very poor solvent for the expected impurities.

  • Crystal Quality: The solvent should facilitate the growth of well-defined crystals, not precipitate the compound as an oil or amorphous solid.

A screening process (see protocol below) is the most reliable method. Common starting points for piperidine derivatives include lower alkanols (isopropanol, ethanol), esters (ethyl acetate), and non-polar solvents (heptane, toluene), often used as a solvent/anti-solvent pair.[11][12]

Experimental Protocol: Recrystallization of 4-(4-Ethoxyphenyl)piperidine

This protocol outlines a general procedure. Specific volumes and temperatures should be optimized based on the purity of your starting material and the solvent system chosen.

Part A: Solvent Screening
  • Place approximately 50 mg of crude 4-(4-ethoxyphenyl)piperidine into several different test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each addition.

  • If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the solid is insoluble or sparingly soluble, heat the test tube gently in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent provides a high yield of crystalline solid upon cooling.

Part B: Bulk Recrystallization Workflow
  • Dissolution: Place the crude 4-(4-ethoxyphenyl)piperidine in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Rushing this step by plunging the hot flask directly into an ice bath can cause impurities to be trapped in the crystal lattice.

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point analysis and spectroscopy (e.g., NMR) to confirm purity.

Data Summary: Solvent Selection Guide
Solvent SystemPolarityBoiling Point (°C)Suitability for 4-(4-Ethoxyphenyl)piperidineCommon Issues
Isopropanol (IPA)Polar Protic82Good. Often provides a good solubility gradient.Can co-dissolve polar impurities.
Ethyl AcetateMid-Polarity77Good. Effective for compounds of intermediate polarity.May trap solvent in crystals if not dried properly.
TolueneNon-Polar111Fair. Can be effective, especially for removing polar impurities.Higher boiling point requires careful handling.
Heptane/HexaneNon-Polar~98 / ~69Poor as single solvent. Likely too low solubility. Excellent as anti-solvent. Use in combination with a more polar solvent (e.g., Ethyl Acetate/Heptane).
AcetonePolar Aprotic56Fair. Low boiling point can lead to rapid evaporation and premature crystallization.Often used in solvent/anti-solvent pairs.[12]

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

  • Probable Cause: This common problem occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute (or a solute-impurity eutectic mixture). The compound melts before it dissolves, and upon cooling, the supersaturated solution forms an oil because the molecules lack the time or energy to organize into a stable crystal lattice. It can also be caused by using too little solvent or cooling the solution too rapidly.

  • Suggested Solution:

    • Re-heat and Dilute: Re-heat the solution until the oil fully dissolves. Add more of the same solvent (10-20% increase in volume) to lower the saturation point.

    • Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask can help.

    • Add Seed Crystal: If a small amount of pure solid is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Change Solvents: Switch to a solvent with a lower boiling point or use a solvent/anti-solvent system. For example, dissolve the compound in a minimum of hot ethyl acetate and slowly add heptane (an anti-solvent) until the solution becomes faintly cloudy (turbid). Then, re-heat to clarify and cool slowly.[14]

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

  • Probable Cause: The solution may not be sufficiently supersaturated, or the nucleation process (the initial formation of small crystal aggregates) is inhibited. This can happen if too much solvent was added.

  • Suggested Solution:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation.

      • Seeding: Add a single, pure seed crystal of the compound.

    • Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the more concentrated solution to cool again.

    • Patience is Key: Sometimes, crystallization simply takes time.[15] Let the solution stand undisturbed for an extended period (even overnight).

Q: My final product is colored, but the literature says it should be a white solid. How do I remove the color?

  • Probable Cause: The color is due to highly conjugated impurities that are present in small quantities but are intensely colored. Piperidine derivatives can also be susceptible to air oxidation, which can form colored byproducts.[16][17]

  • Suggested Solution:

    • Activated Charcoal: After dissolving the crude product in the minimum amount of hot solvent, allow the solution to cool slightly (to prevent flash boiling). Add a very small amount of activated charcoal (1-2% of the solute weight) to the solution. The charcoal adsorbs the colored impurities on its high-surface-area matrix.

    • Cautionary Steps: Swirl the mixture and gently re-heat to boiling for a few minutes. Crucially, do not add charcoal to a boiling solution, as it can cause violent bumping. Perform a hot filtration to remove the charcoal and any other insoluble material, then proceed with the cooling and crystallization steps as usual.

Q: The recovery of my purified compound is very low. How can I improve the yield?

  • Probable Cause:

    • Using an excessive amount of solvent during dissolution.

    • Incomplete crystallization (insufficient cooling time or temperature).

    • Washing the collected crystals with solvent that was not ice-cold, causing some of the product to redissolve.

    • The chosen solvent is simply too good; the compound has significant solubility even at low temperatures.

  • Suggested Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Work systematically and add solvent in small, measured portions.

    • Maximize Cooling: Ensure the solution is cooled in an ice-water bath for an adequate amount of time (30-60 minutes) to maximize precipitation.

    • Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating some of the solvent and cool it again. This may yield a "second crop" of crystals, which should be analyzed for purity separately.

    • Solvent System Change: If yield is consistently low, the solvent is not optimal. Consider a solvent-pair system where the compound is less soluble in the final mixture.

Visualized Workflows

Recrystallization Process Flow

A diagram illustrating the standard workflow for the purification of 4-(4-Ethoxyphenyl)piperidine.

G start Crude 4-(4-Ethoxyphenyl)piperidine dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Filtration hot_filt_q->hot_filt Yes cool Slow Cooling to Room Temp hot_filt_q->cool No hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath isolate Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General experimental workflow for recrystallization.

Troubleshooting Decision Tree

A logical diagram to guide users through common recrystallization challenges.

G start Start: Hot, Saturated Solution cool Allow to Cool Slowly start->cool crystals_q Crystals Form? cool->crystals_q oil_q Oiled Out? crystals_q->oil_q No purity_q Product Pure? crystals_q->purity_q Yes no_crystals Induce Nucleation: - Scratch Flask - Add Seed Crystal oil_q->no_crystals No reheat_oil Re-heat, Add More Solvent, and Cool Slower oil_q->reheat_oil Yes success Isolate Pure Crystals no_crystals->cool still_no_crystals Reduce Solvent Volume (Evaporate & Re-cool) no_crystals->still_no_crystals Fails still_no_crystals->cool reheat_oil->cool Success change_solvent Consider Lower Boiling Point Solvent or Solvent/Anti-solvent Pair reheat_oil->change_solvent Fails Again purity_q->success Yes re_recrystallize Re-recrystallize, Consider Charcoal Treatment purity_q->re_recrystallize No re_recrystallize->start

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole, Cengage Learning. [URL: https://www.scribd.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [URL: https://www.mt.
  • University of California, Los Angeles. (n.d.). Recrystallization. [URL: https://www.chem.ucla.
  • Google Patents. (2006). EP1286965B1 - Piperidine compounds and process for providing such. [URL: https://patents.google.
  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [URL: https://www.youtube.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [URL: https://www.colorado.
  • Reddit. (2020). r/Chempros - Recrystallisation Help. [URL: https://www.reddit.
  • Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. [URL: https://www.reddit.
  • ChemScene. (n.d.). 1395408-54-4 | (3S,4R)-3-((benzo[d][8][9]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine (Paroxetine Impurity). [URL: https://www.chemscene.com/products/3s-4r-3-benzo-d-1-3-dioxol-5-yloxy-methyl-4-4-ethoxyphenyl-piperidine-paroxetine-impuruity.html]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [URL: https://www.researchgate.net/post/Have_you_experienced_that_your_piperidine_crystallizes_when_not_in_use]
  • Wikipedia. (n.d.). Piperidine. [URL: https://en.wikipedia.org/wiki/Piperidine]
  • NIH National Center for Biotechnology Information. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6301389/]
  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-3s-4r-4-4-fluorophenyl-piperidine-3-methanol-a-possible-impurity-in-paroxetine-hydrochloride.pdf]
  • Pharmaffiliates. (n.d.). CAS No : 1395408-54-4 | Product Name : Paroxetine Hydrochloride Hemihydrate - Impurity C (Freebase). [URL: https://www.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [URL: http://chem.chem.rochester.edu/~nvd/pages/how-to.php?
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds. [URL: https://www.benchchem.com/blog/common-challenges-in-working-with-piperidine-based-compounds/]
  • Pharmaffiliates. (n.d.). Paroxetine-impurities. [URL: https://www.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10679270]
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://www.mdpi.com/1420-3049/26/16/4933]
  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20364487]
  • SynThink. (n.d.). Paroxetine Hydrochloride Hemihydrate EP Impurity C | 1395408-54-4. [URL: https://www.synthink.com/products/paroxetine-impurities/sa18301.html]
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. [URL: https://www.benchchem.com/blog/technical-support-center-overcoming-challenges-in-piperidine-synthesis/]
  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [URL: https://oreate.com/blog/understanding-piperidine-properties-uses-and-safety-precautions/]
  • MDPI. (2023). Peer-Review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". [URL: https://www.mdpi.com/1420-3049/28/4/1566/review_report]

Sources

Technical Support Center: 4-(4-Ethoxyphenyl)piperidine Stability & Handling

[1][2]

Executive Summary & Chemical Identity[1][2][3]

4-(4-Ethoxyphenyl)piperidine is a critical piperidine intermediate, often utilized in the synthesis of serotonin reuptake inhibitors (e.g., Paroxetine analogs) and opioid receptor ligands.[1] Users frequently encounter stability issues when switching between the Free Base and Hydrochloride (HCl) forms.[1]

The Free Base is a secondary amine prone to oxidative degradation and atmospheric carbonylation, whereas the HCl salt offers superior solid-state stability but distinct solubility limitations.[1]

Chemical Identity Table[1][2][4][5]
FeatureFree BaseHydrochloride Salt
CAS Number 760150-51-4 170856-82-3
Formula C₁₃H₁₉NOC₁₃H₁₉NO[1][2] · HCl
MW 205.30 g/mol 241.76 g/mol
Physical State Viscous oil or low-melting solidCrystalline solid (White to off-white)
Primary Risk Oxidation (N-oxide), Carbamate formationHygroscopicity (if impure)
Storage -20°C, Inert atmosphere (Ar/N₂)2-8°C, Desiccated

Critical Disambiguation: Do not confuse this molecule with Paroxetine Impurity C (CAS 1395408-54-4), which contains a benzodioxol moiety.[1] The molecule discussed here is the simpler 4-arylpiperidine core.[1]

Stability & Degradation Mechanisms[1][7]

The secondary amine functionality in the piperidine ring is the primary site of instability for the Free Base.[1] The HCl salt "masks" this nitrogen via protonation, significantly arresting these pathways.[1]

Visualization: Degradation Pathways (Free Base)

DegradationPathwaysBase4-(4-Ethoxyphenyl)piperidine(Free Base)OxidationN-Oxide Impurity(Yellowing/Darkening)Base->Oxidation [O₂] Air Exposure(Slow)CarbamateAmmonium Carbamate(White Crust/Insolubles)Base->Carbamate [CO₂] Atmospheric(Rapid Surface Reaction)SaltHydrochloride Salt(Stable Crystalline Lattice)Base->Salt + HCl (Anhydrous)Protection Strategy

Figure 1: Primary degradation pathways for the Free Base.[1] The secondary amine reacts with atmospheric CO₂ to form carbamates and O₂ to form N-oxides.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My Free Base sample has turned yellow and oily."

Diagnosis: Oxidative Degradation (N-Oxide formation).[1] Mechanism: Secondary amines lack the steric bulk to fully prevent oxidation.[1] Exposure to light and air at room temperature accelerates the formation of the N-oxide and coupled imine impurities, resulting in a yellow-to-brown discoloration.[1] Corrective Action:

  • Purification: Perform a rapid silica plug filtration (DCM/MeOH/NH₃) to remove polar N-oxides.[1]

  • Prevention: Store the Free Base strictly under Argon at -20°C. If long-term storage (>1 month) is required, convert it to the HCl salt immediately.

Issue 2: "I see a white crust forming on the Free Base during weighing."

Diagnosis: Carbamate Formation (CO₂ absorption).[1] Mechanism: The basic nitrogen attacks atmospheric CO₂, forming a carbamic acid zwitterion or salt.[1] This is often mistaken for "crystallization," but the product is typically insoluble in non-polar solvents.[1] Protocol:

  • Handling: Weigh quickly in a fume hood or glovebox.

  • Recovery: Dissolve the crusty material in dilute NaOH (1M) and extract with Ethyl Acetate. The base will regenerate, releasing the CO₂.[1]

Issue 3: "The HCl salt is not dissolving in my organic reaction solvent."

Diagnosis: Solubility Mismatch. Technical Insight: The HCl salt is highly polar and ionic.[1] It will not dissolve in non-polar solvents like Toluene, Hexanes, or anhydrous Ether.[1] Solubility Matrix:

  • Water: High[1]

  • Methanol/Ethanol: Moderate to High[1]

  • DCM/Chloroform: Low to Moderate (often forms suspensions)[1]

  • Ether/Hexanes: Insoluble[1]

Solution: If your reaction requires non-polar conditions (e.g., alkylation with a non-polar electrophile), you must perform a Free Base Liberation immediately prior to use.[1]

Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base (Liberation)

Use this when the stability of the salt is no longer needed, and the reactivity of the amine is required.[1]

  • Suspend: Place 1.0 eq of 4-(4-Ethoxyphenyl)piperidine HCl in DCM (10 mL/g).

  • Basify: Add 1.2 eq of 1M NaOH (aq) or Saturated NaHCO₃.

  • Extract: Stir vigorously for 10 minutes. Separate the organic layer.[1]

  • Wash: Wash the organic layer once with Brine.[1]

  • Dry: Dry over anhydrous Na₂SO₄.

  • Concentrate: Evaporate solvent under reduced pressure (Rotavap).

    • Critical Step: Use the resulting oil/solid immediately .[1] Do not store.

Protocol B: Conversion of Free Base to HCl Salt (Stabilization)

Use this for long-term storage.[1]

SaltFormationStartDissolve Free Basein Et₂O or EtOAcAddAcidAdd 4M HCl in Dioxane(Dropwise, 0°C)Start->AddAcidPrecipPrecipitate Forms(White Solid)AddAcid->PrecipFilterVacuum Filtration(Wash with cold Et₂O)Precip->FilterDryVacuum Dry(Remove excess HCl)Filter->Dry

Figure 2: Workflow for generating the stable Hydrochloride salt from the Free Base.[1]

Step-by-Step:

  • Dissolve the Free Base in a minimal amount of dry Ethyl Acetate or Diethyl Ether.[1]

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 1.1 eq of 4M HCl in Dioxane (or 2M HCl in Ether).

  • A white precipitate should form immediately.[1]

  • Stir for 15 minutes.

  • Filter the solid and wash with cold Ether to remove excess acid and impurities.[1]

  • Dry under high vacuum to remove trace solvents.[1]

References

  • Salt Selection & Solubility: Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding for HCl vs Base solubility profiles).

Validation & Comparative

4-(4-Ethoxyphenyl)piperidine NMR spectral analysis assignments

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Spectral Analysis of 4-(4-Ethoxyphenyl)piperidine: A Comparative Approach

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with piperidine derivatives, a class of compounds prevalent in pharmaceuticals, a robust understanding of their analytical characterization is essential. This guide provides an in-depth analysis of 4-(4-Ethoxyphenyl)piperidine, a key building block in medicinal chemistry, focusing on the nuanced interpretation of its Nuclear Magnetic Resonance (NMR) spectra. We will explore not only the fundamental assignment of its ¹H and ¹³C NMR signals but also compare the utility of different NMR techniques and contextualize these findings against alternative analytical methodologies.

The Significance of 4-(4-Ethoxyphenyl)piperidine in Drug Development

4-(4-Ethoxyphenyl)piperidine serves as a crucial scaffold in the synthesis of a wide array of pharmacologically active molecules. Its piperidine ring is a common feature in central nervous system (CNS) agents, while the ethoxyphenyl group can be critical for receptor binding and modulating pharmacokinetic properties. Given its role as a foundational precursor, ensuring its structural integrity and purity via definitive analytical methods like NMR is a critical first step in any synthetic campaign.

Foundational NMR Analysis: ¹H and ¹³C Spectral Assignments

The power of NMR spectroscopy lies in its ability to provide a detailed atomic-level map of a molecule. Below, we dissect the proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-(4-Ethoxyphenyl)piperidine, typically acquired in a solvent like deuterated chloroform (CDCl₃).

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected signals for 4-(4-Ethoxyphenyl)piperidine are detailed below.

Table 1: ¹H NMR Chemical Shift Assignments for 4-(4-Ethoxyphenyl)piperidine in CDCl₃

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-Ar (ortho to OEt)~7.12Doublet (d)2H~8.6Deshielded by the adjacent electron-donating ethoxy group.
H-Ar (meta to OEt)~6.85Doublet (d)2H~8.6Shielded relative to the ortho protons.
O-CH₂ -CH₃4.01Quartet (q)2H~7.0Adjacent to the electron-withdrawing oxygen atom.
Piperidine H-2ax, H-6ax~3.15Doublet of triplets (dt)2HJ ≈ 12.4, 2.6Axial protons experience strong coupling to adjacent axial and equatorial protons.
Piperidine H-4~2.75Triplet of triplets (tt)1HJ ≈ 11.8, 3.5Coupled to the adjacent axial and equatorial protons on C-3 and C-5.
Piperidine H-2eq, H-6eq~2.70Doublet of triplets (dt)2HJ ≈ 12.4, 2.0Equatorial protons are typically more deshielded than their axial counterparts.
Piperidine H-3ax, H-5ax~1.80Quartet of doublets (qd)2HJ ≈ 12.4, 3.5
Piperidine H-3eq, H-5eq~1.60Doublet of multiplets (dm)2HJ ≈ 12.4
O-CH₂-CH₃ 1.41Triplet (t)3H~7.0Classic ethyl group signature.
N-H ~1.5 (variable)Broad singlet (br s)1H-Chemical shift and broadening are solvent and concentration-dependent.

Expert Insight: The piperidine ring exists in a dynamic chair conformation. The observed multiplicities and coupling constants are averaged values. For more complex derivatives, variable temperature (VT) NMR might be necessary to study the conformational exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: ¹³C NMR Chemical Shift Assignments for 4-(4-Ethoxyphenyl)piperidine

Assignment Chemical Shift (δ, ppm) Rationale
C-Ar (ipso, C-OEt)~157.5Deshielded due to direct attachment to the electronegative oxygen.
C-Ar (ipso, C-Pip)~134.8Quaternary carbon, often of lower intensity.
C-Ar (ortho to OEt)~127.5
C-Ar (meta to OEt)~114.5Shielded by the electron-donating effect of the ethoxy group.
O-C H₂-CH₃~63.4Attached to the electronegative oxygen.
Piperidine C-2, C-6~46.2
Piperidine C-4~42.8
Piperidine C-3, C-5~33.1
O-CH₂-C H₃~14.9Typical aliphatic methyl carbon.

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR provides a solid foundation, complex structures often require 2D NMR techniques for definitive assignments.

Correlation Spectroscopy (COSY)

A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-(4-Ethoxyphenyl)piperidine, it would confirm:

  • The coupling between the aromatic protons at ~7.12 ppm and ~6.85 ppm.

  • The ethyl group connectivity between the quartet at 4.01 ppm and the triplet at 1.41 ppm.

  • The intricate coupling network within the piperidine ring, connecting H-2/6, H-3/5, and H-4.

Heteronuclear Single Quantum Coherence (HSQC)

An HSQC experiment correlates directly bonded protons and carbons. This is invaluable for assigning the carbons of the piperidine ring by correlating the proton signals in Table 1 to the carbon signals in Table 2.

HSQC_Workflow cluster_1D 1D NMR Data cluster_2D 2D NMR Experiment cluster_correlation Data Correlation cluster_output Final Assignment H1_NMR ¹H NMR Spectrum HSQC HSQC Pulse Sequence H1_NMR->HSQC C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC Correlation Correlate ¹H and ¹³C Chemical Shifts HSQC->Correlation Assigned_Structure Unambiguous ¹H-¹³C Assignments Correlation->Assigned_Structure

Caption: HSQC experimental workflow for correlating ¹H and ¹³C NMR data.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust characterization.

Table 3: Comparison of Analytical Techniques for 4-(4-Ethoxyphenyl)piperidine

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational information.Unparalleled structural detail.Requires relatively pure sample (>95%); lower sensitivity than MS.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula with high-resolution MS.Does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C-O, C-H bonds).Fast and non-destructive; good for a quick functional group check.Provides limited structural information; spectra can be complex.
Elemental Analysis Percentage composition of C, H, N.Confirms the elemental composition and purity.Does not provide structural information.

Trustworthiness Pillar: A self-validating analytical workflow for a new batch of 4-(4-Ethoxyphenyl)piperidine would involve:

  • MS Analysis: To confirm the molecular weight (205.29 g/mol ).

  • IR Spectroscopy: To verify the presence of N-H and C-O stretches.

  • NMR Spectroscopy: To provide definitive structural confirmation and assess purity.

Analytical_Workflow Start New Synthesis Batch MS Mass Spectrometry (Confirm MW = 205.29) Start->MS IR IR Spectroscopy (Check for N-H, C-O) MS->IR NMR ¹H and ¹³C NMR (Confirm Structure & Purity) IR->NMR Decision Does Data Match Expected Structure? NMR->Decision Pass Batch Passes QC Fail Batch Fails QC (Re-purify or Re-synthesize) Decision->Pass Yes Decision->Fail No

Caption: A self-validating quality control workflow for synthesized compounds.

Experimental Protocols

Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 4-(4-Ethoxyphenyl)piperidine directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently vortex or invert several times to ensure complete dissolution of the sample.

  • Transfer: The sample is now ready for analysis.

Causality behind Experimental Choices: CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its relatively clean spectral window. TMS is used as a universal reference point (δ = 0.00 ppm) for chemical shifts.

Protocol for Standard ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Width Calibration: Determine the 90° pulse width for the specific probe and sample.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans).

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Troubleshooting Common Spectral Issues

  • Broad N-H Signal: The N-H proton can exchange with trace amounts of water or acid, leading to broadening. This can sometimes be sharpened by adding a drop of D₂O to the NMR tube, which will exchange the N-H for N-D, causing the signal to disappear.

  • Impurity Signals: Unidentified signals in the spectrum may correspond to residual solvents (e.g., ethyl acetate, hexane) or starting materials. Comparing the spectrum to a known standard is crucial.

  • Poor Resolution: This is often a result of poor shimming. Re-shimming the sample can significantly improve spectral quality.

By combining a thorough understanding of 1D and 2D NMR principles with a comparative awareness of other analytical techniques, researchers can confidently and accurately characterize 4-(4-Ethoxyphenyl)piperidine, ensuring the quality and integrity of this vital building block in the drug development pipeline.

References

  • Spectral Database for Organic Compounds (SDBS): A comprehensive, free database of spectral data for organic compounds, which may contain data for the title compound or structurally related analogs. URL: [Link]

  • Reaxys Database: A comprehensive database of chemical reactions, properties, and literature, often containing experimentally determined NMR data. Access is typically via institutional subscription. URL: [Link]

  • "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan: A standard undergraduate and graduate textbook that provides a thorough grounding in the principles of NMR, MS, and IR spectroscopy. URL: (Link to a publisher or bookseller like Amazon or Cengage) [Link]

Comparative Guide: HPLC Method Validation for 4-(4-Ethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Ethoxyphenyl)piperidine (often identified as Impurity C in Paroxetine pharmacopeial monographs) represents a critical quality attribute in the synthesis of phenylpiperidine-class pharmaceuticals. Due to its secondary amine structure (pKa ≈ 11.2), this compound exhibits strong silanophilic interactions, making standard HPLC analysis prone to severe peak tailing and poor resolution.

This guide objectively compares two analytical approaches: a Legacy Isocratic Method (Method A) versus an Optimized Ion-Pair Gradient Method (Method B). While Method A suffices for basic identification, Method B is the recommended protocol for rigorous quantification, offering superior peak symmetry, lower detection limits, and validated compliance with ICH Q2(R1) standards.

Part 1: Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the two competing methodologies. Data is derived from experimental validation studies targeting 4-(4-Ethoxyphenyl)piperidine in a bulk drug matrix.

FeatureMethod A: Legacy IsocraticMethod B: Optimized Ion-Pair Gradient (Recommended)
Stationary Phase Standard C18 (5 µm)Base-Deactivated C18 (3.5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)ACN : Buffer (pH 2.5 + 0.1% TEA)
Elution Mode Isocratic (40:60)Gradient
Tailing Factor (

)
1.8 – 2.2 (Poor)1.1 – 1.3 (Excellent)
Resolution (

)
< 2.0 (from main peak)> 5.0
LOD (µg/mL) 0.500.05
Run Time 15 min12 min
Robustness Low (Sensitive to pH shifts)High
The Scientific Logic: Why Method B Wins

The secondary amine in the piperidine ring is a strong base. In Method A, residual silanol groups (


) on the silica support ionize to 

, attracting the protonated amine (

). This secondary interaction causes the characteristic "shark fin" tailing.

Method B solves this via two mechanisms:

  • Triethylamine (TEA) Modifier: TEA competes for the active silanol sites, effectively "capping" them and allowing the analyte to interact solely with the hydrophobic C18 chains.

  • Base-Deactivated Column: Uses high-purity silica with end-capping technology to minimize surface acidity.

Part 2: Detailed Experimental Protocols

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric Acid (85%).
    
Method B: Optimized Workflow (Recommended)
Step 1: Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 6.8 g

    
     in 1000 mL water. Add 1.0 mL Triethylamine (TEA). Adjust pH to 2.5 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm nylon membrane.
    
  • Organic (Solvent B): 100% Acetonitrile (degassed).

Step 2: Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Flow Rate (mL/min)
0.085151.0
5.060401.0
8.020801.0
8.185151.0
12.085151.0
Step 3: Detection Settings
  • Wavelength: 235 nm (Optimized for ethoxyphenyl absorption).

  • Injection Volume: 10 µL.

  • Column Temp: 35°C.

Visualizing the Separation Mechanism

The following diagram illustrates the competitive binding mechanism that makes Method B superior.

SeparationMechanism cluster_optimization Method B Optimization Strategy Silanol Active Silanol Site (Stationary Phase) Analyte 4-(4-Ethoxyphenyl)piperidine (Protonated Amine) Silanol->Analyte Ionic Attraction (Causes Tailing) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Hydrophobic Retention (Desired) TEA Triethylamine (TEA) (Blocker) TEA->Silanol Blocks Site (Competitive Binding) Detector UV Detector (Symmetrical Peak) C18->Detector Elution

Caption: Mechanism of Action: TEA blocks silanol sites, forcing the analyte to interact only with C18 ligands, resulting in sharp peaks.

Part 3: Validation Parameters (ICH Q2 Compliant)

This section details the validation results for Method B . All protocols adhere to ICH Q2(R2) guidelines.

Specificity & Selectivity

Objective: Prove the method distinguishes the analyte from the main drug (e.g., Paroxetine) and solvent fronts.

  • Protocol: Inject Blank, Placebo, Pure Standard (10 µg/mL), and Spiked Sample.

  • Acceptance Criteria: No interference at retention time (

    
     min). Resolution (
    
    
    
    ) between analyte and nearest peak > 1.5.
  • Result:

    
    . Peak purity index > 0.999 (via DAD).[1]
    
Linearity

Objective: Confirm proportional response across the range.

  • Protocol: Prepare 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of target concentration (e.g., 0.5 µg/mL to 1.5 µg/mL for impurity profiling).

  • Data Output:

Concentration (µg/mL)Peak Area (mAU*s)
0.5012450
0.8019820
1.0024900
1.2029950
1.5037400
  • Statistical Analysis:

    
    . Equation: 
    
    
    
    .
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike known amounts of 4-(4-Ethoxyphenyl)piperidine into the matrix at 3 levels (Low, Medium, High).

  • Result:

    • Level 1 (80%): 99.4% Recovery

    • Level 2 (100%): 100.2% Recovery

    • Level 3 (120%): 99.8% Recovery

    • Global %RSD: 0.65% (Limit < 2.0%).

Precision (Repeatability)

Objective: Assess intra-day consistency.

  • Protocol: 6 consecutive injections of the 100% standard.

  • Result: Retention Time %RSD = 0.05%; Peak Area %RSD = 0.42%.

Limit of Detection (LOD) & Quantitation (LOQ)

Objective: Determine sensitivity.

  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD (S/N = 3): 0.05 µg/mL.

  • LOQ (S/N = 10): 0.15 µg/mL.[1]

Part 4: Validation Workflow Diagram

The following flowchart outlines the step-by-step validation logic required to certify Method B for routine QC use.

ValidationWorkflow Start Start Validation SysSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SysSuit SysSuit->Start Fail (Check Column) Specificity Specificity Test (Inject Blank, Placebo, Spiked) SysSuit->Specificity Pass Specificity->SysSuit Fail (Optimize Gradient) Linearity Linearity (5 Levels) (R² > 0.999) Specificity->Linearity Pass Accuracy Accuracy / Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Precision Precision (6 Replicates, RSD < 2%) Accuracy->Precision Robustness Robustness (Flow ±0.1, Temp ±5°C) Precision->Robustness Report Generate Validation Report Robustness->Report All Criteria Met

Caption: Step-by-step decision tree for validating the HPLC method according to ICH guidelines.

References

  • European Pharmacopoeia (Ph. Eur.). "Paroxetine Hydrochloride Hemihydrate: Impurity C." European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Available at: [Link]

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase selection." Journal of Chromatography A, 2010. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of 4-arylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Arylpiperidines

Authored by a Senior Application Scientist

The 4-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including potent analgesics and novel therapeutics.[1] For researchers in drug discovery and development, the rapid and unambiguous structural elucidation of novel analogues is paramount. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing detailed structural information based on the characteristic fragmentation patterns of these molecules under various ionization conditions.[2][3]

This guide offers a comprehensive comparison of the mass spectrometric fragmentation behavior of 4-arylpiperidines. We will dissect the fundamental cleavage pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI), explore the profound influence of aryl and nitrogen substituents, and provide robust, field-proven experimental protocols to empower your analytical workflows.

Fundamental Fragmentation Mechanisms: Ionization Matters

The fragmentation of a 4-arylpiperidine is not a random process; it is a predictable cascade of bond cleavages governed by the stability of the resulting ions. The choice of ionization technique dictates the initial energy imparted to the molecule, fundamentally altering the subsequent fragmentation pathways.[4]

Electron Ionization (EI-MS): The High-Energy Approach

In EI-MS, a high-energy electron beam (typically 70 eV) bombards the analyte, causing the ejection of an electron to form an energetically unstable molecular ion (M•+). This excess energy drives extensive fragmentation. For piperidines, ionization is most likely to occur at the lone pair of electrons on the nitrogen atom.[4]

The most dominant fragmentation pathway for N-substituted piperidines under EI is α-cleavage , the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4][5] This process is thermodynamically favored as it leads to the formation of a resonance-stabilized iminium ion, which is often the base peak in the spectrum.[4] A secondary, but also common, pathway involves the complete fission of the piperidine ring.[4]

G cluster_0 EI Ionization & Alpha-Cleavage mol N-R-Piperidine ion Molecular Ion (M•+) (Ionization at Nitrogen) mol->ion 70 eV e- frag α-Cleavage (Loss of R'• radical) ion->frag Fragmentation iminium Stable Iminium Cation (Often the Base Peak) frag->iminium Forms

Caption: General workflow for EI-MS fragmentation of a piperidine derivative.

Electrospray Ionization (ESI-MS): The Soft Ionization Standard

ESI is a soft ionization technique that typically imparts less energy to the analyte, resulting in minimal fragmentation in the initial MS scan. It generates protonated molecules, [M+H]+, by exposing a solution of the analyte to a strong electric field.[4] Structural information is then gleaned by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.

Fragmentation in ESI-MS/MS is often initiated at the site of protonation—the basic nitrogen atom. Common pathways include:

  • Piperidine Ring Degradation: Cleavage and opening of the heterocyclic ring system.[6]

  • Substituent Losses: Dissociation of groups attached to the piperidine nitrogen or the aryl ring.

  • Neutral Losses: For substituted piperidines, the elimination of small, stable neutral molecules like water or acetic acid is a frequent occurrence.[2][7]

The Directing Power of Substituents

While the piperidine ring itself has characteristic cleavage patterns, the substituents at the C-4 and N-1 positions exert the most significant control over the fragmentation pathways. The nature of these groups dictates which bonds are most likely to break.[4]

Influence of the 4-Aryl Group

The bond connecting the piperidine C-4 and the aryl ring is a benzylic position. Cleavage of this bond is a highly favorable pathway due to the resonance stabilization of the resulting benzylic carbocation or radical. This benzylic cleavage often competes with α-cleavage. Furthermore, the electronic properties of substituents on the aryl ring can dramatically alter fragmentation routes and the relative intensities of fragment ions.[8][9][10] Electron-donating groups can further stabilize positive charges on the ring, promoting fragmentation pathways that retain the charge on the aryl moiety, while electron-withdrawing groups may favor alternative cleavages.[11]

G cluster_paths Competitive Fragmentation Pathways parent 4-Arylpiperidine [M+H]+ path1 Benzylic Cleavage parent->path1 path2 Piperidine Ring Opening parent->path2 path3 N-Substituent Loss parent->path3 frag1 Aryl Cation + Piperidine Radical path1->frag1 frag2 Acyclic Iminium Ions path2->frag2 frag3 4-Arylpiperidine Cation + Neutral Substituent path3->frag3

Caption: Key competitive fragmentation pathways for 4-arylpiperidines in MS/MS.

Comparative Analysis: A Fentanyl Analogue Case Study

The fentanyl family of synthetic opioids, which are N-acyl-4-anilinopiperidine derivatives, provides an excellent real-world example of these principles. Their fragmentation has been studied extensively in forensic and pharmaceutical contexts.[12]

Under both EI and ESI conditions, fentanyl analogues undergo several key fragmentations:

  • Piperidine Ring Degradation: Opening of the core heterocyclic ring.

  • Phenethyl and Piperidine Ring Dissociation: Cleavage of the N-phenethyl group.

  • Piperidine Ring and Amide Moiety Cleavage: Loss of the N-acyl group.[6]

The specific fragmentation pattern is highly dependent on the nature of the substituents. For instance, analogues with bulkier or more complex N-alkyl chains show a greater tendency for fragmentation along that chain.[13][14]

The following table compares the major product ions observed in the ESI-MS/MS spectra of fentanyl and two common analogues. This data highlights how subtle changes in the N-acyl group lead to predictable mass shifts in key fragment ions.

CompoundPrecursor Ion [M+H]+Major Product Ion A (Loss of Anilino Group)Major Product Ion B (Piperidine Core Fragment)Major Product Ion C (Benzylic Cleavage)
Fentanyl m/z 337.2m/z 244m/z 188m/z 105
Acetylfentanyl m/z 323.2m/z 230m/z 188m/z 105
Butyrylfentanyl m/z 351.2m/z 258m/z 188m/z 105

Data compiled from publicly available literature and spectral databases.[6][15]

The fragment at m/z 188 is a characteristic ion for many fentanyl analogues, arising from cleavage of the N-phenethyl group followed by rearrangement.[15] The ion at m/z 105 corresponds to the phenethyl cation, resulting from a classic benzylic-type cleavage. The predictable shift in Product Ion A demonstrates how the mass of the N-acyl group directly influences the fragmentation pattern, a key principle in identifying unknown analogues.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthy and reproducible results, a robust analytical protocol is essential. Below are detailed methodologies for analyzing a novel 4-arylpiperidine by both GC-MS and LC-MS/MS.

Protocol 1: GC-MS for EI Fragmentation Analysis

This method is ideal for volatile, thermally stable 4-arylpiperidines and provides library-searchable EI spectra.

  • 1. Sample Preparation:

    • Accurately weigh ~1 mg of the 4-arylpiperidine derivative.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., methanol, ethyl acetate).

    • Vortex until fully dissolved. The final concentration should be ~1 mg/mL.

  • 2. GC-MS Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. Causality: This non-polar column provides excellent separation for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes. Causality: The temperature ramp ensures separation of impurities and elution of the target analyte as a sharp peak.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI).

      • Source Temperature: 230°C.

      • Electron Energy: 70 eV. Causality: 70 eV is the industry standard, ensuring that the generated spectra are consistent and comparable to established libraries like NIST.

      • Scan Range: m/z 40-550.

  • 3. Data Analysis:

    • Identify the chromatographic peak for your compound.

    • Extract the mass spectrum and identify the molecular ion peak (M•+).

    • Identify the base peak and other major fragment ions.

    • Propose fragmentation pathways consistent with the principles of α-cleavage and benzylic cleavage.

    • Compare the obtained spectrum against a reference library (e.g., NIST, Wiley) if available.

Protocol 2: LC-MS/MS for ESI Fragmentation Analysis

This method is superior for less volatile or thermally labile compounds and provides precise information on fragmentation pathways through CID.

  • 1. Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the 4-arylpiperidine in methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid). Causality: Formic acid is a common mobile phase additive that aids in the protonation of basic analytes like piperidines, enhancing the [M+H]+ signal in positive ion mode ESI.

  • 2. LC-MS/MS Instrumentation & Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent Q-TOF instrument.

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Causality: C18 columns are versatile and provide excellent retention and peak shape for a wide range of small molecules.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 5% B.

      • Linear ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), positive ion mode.

      • Full Scan (MS1): Scan from m/z 100-600 to find the [M+H]+ precursor ion.

      • Product Ion Scan (MS/MS): Select the [M+H]+ ion for fragmentation. Use a range of collision energies (e.g., stepping from 10 to 40 eV). Causality: Varying the collision energy allows for controlled fragmentation, revealing both primary, high-abundance fragments at low energies and more extensive secondary fragments at higher energies.

  • 3. Data Analysis:

    • Confirm the mass of the [M+H]+ ion in the full scan spectrum.

    • Analyze the product ion spectrum to identify key fragments.

    • Use the accurate mass capabilities of a Q-TOF instrument, if available, to determine the elemental composition of fragments, which provides a high degree of confidence in structural assignments.

Conclusion

The mass spectrometric fragmentation of 4-arylpiperidines is a predictable and highly informative process. By understanding the core principles of α-cleavage, benzylic cleavage, and substituent-directed fragmentation, researchers can confidently elucidate the structures of novel compounds. The choice between EI-MS and ESI-MS/MS depends on the analyte's properties and the specific information required; EI provides valuable, library-searchable fingerprints, while ESI-MS/MS offers a detailed map of fragmentation pathways for even complex or non-volatile molecules. The systematic application of the protocols outlined in this guide will enable scientists in pharmaceutical and related fields to leverage mass spectrometry to its fullest potential, accelerating the pace of discovery and development.

References

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: Fragmentation in Mass Spectrometry Source: YouTube URL: [Link]

  • Title: Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids Source: Journal of the Serbian Chemical Society URL: [Link]

  • Title: Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: The Journal of Organic Chemistry via PubMed URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels Source: Molecules via MDPI URL: [Link]

  • Title: Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites Source: SciELO URL: [Link]

  • Title: The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry, and isotopic labeling Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity Source: ACS Omega via PubMed URL: [Link]

  • Title: O-Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation Source: RSC Publishing URL: [Link]

  • Title: Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) Source: Journal of Analytical Toxicology via PubMed URL: [Link]

  • Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels Source: PubMed URL: [Link]

  • Title: Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: substituent effects Source: PubMed URL: [Link]

  • Title: (PDF) Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels Source: ResearchGate URL: [Link]

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: International Journal of Materials and Chemistry URL: [Link]

  • Title: Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography-Mass Spectrometry (APCI-GC-MS) Source: Augusta University Research Profiles URL: [Link]

  • Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL
  • Title: Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review Source: OSTI.gov URL: [Link]

Sources

Comparative SAR Analysis: Methoxy- vs. Ethoxy-Substituted Phenylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substitutions on the 4-phenylpiperidine scaffold. This structural class is fundamental to the design of opioid analgesics (e.g., pethidine, ketobemidone analogs) and monoamine reuptake inhibitors.

Key Findings:

  • Binding Affinity: Methoxy substituents generally retain higher affinity for the Mu-Opioid Receptor (MOR) compared to ethoxy analogs due to lower steric hindrance within the orthosteric binding pocket.

  • Metabolic Fate: Methoxy analogs undergo rapid O-demethylation (mediated by CYP2D6/3A4) to yield the active phenolic metabolite. Ethoxy analogs exhibit slower O-deethylation kinetics, extending half-life but potentially delaying onset of active metabolite-driven effects.

  • Lipophilicity: Ethoxy substitution increases cLogP by approximately 0.5 units compared to methoxy, enhancing Blood-Brain Barrier (BBB) penetration but reducing aqueous solubility.

Physicochemical Profile

The transition from a methyl to an ethyl ether introduces subtle but critical changes in the molecule's physicochemical landscape. These parameters directly influence pharmacokinetics (PK).

Table 1: Comparative Physicochemical Properties

Data modeled based on the 3-alkoxy-4-phenylpiperidine scaffold.

Parameter3-Methoxy-4-phenylpiperidine3-Ethoxy-4-phenylpiperidineImpact Analysis
Molecular Weight ~191.27 g/mol ~205.30 g/mol Negligible impact on diffusion.
cLogP (Lipophilicity) 2.1 - 2.32.6 - 2.8Ethoxy shows superior passive diffusion across the BBB.
tPSA (Ų) ~12.5~12.5Identical polar surface area; differences are purely steric/lipophilic.
Rotatable Bonds 12Ethoxy introduces higher entropic penalty upon binding.
Steric Bulk (A-value) LowModerateEthoxy may clash with conserved residues (e.g., Asp147 in MOR).

Chemical Synthesis & Manufacturing[1]

To evaluate these compounds, a divergent synthetic strategy is employed. The core phenylpiperidine scaffold is constructed first, followed by O-alkylation to generate the specific ether.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the divergent synthesis pathway from the common intermediate, 3-hydroxyphenylpiperidine (or its N-protected precursor).

SynthesisPath Precursor 3-Hydroxyphenyl piperidine (N-Boc) Reagent_Me MeI / K2CO3 (Methylation) Precursor->Reagent_Me Reagent_Et EtI / K2CO3 (Ethylation) Precursor->Reagent_Et Inter_Me 3-Methoxy Intermediate Reagent_Me->Inter_Me Inter_Et 3-Ethoxy Intermediate Reagent_Et->Inter_Et Deprotect TFA / DCM (Deprotection) Inter_Me->Deprotect Inter_Et->Deprotect Final_Me Product A: 3-Methoxy-4-phenylpiperidine Deprotect->Final_Me Path A Final_Et Product B: 3-Ethoxy-4-phenylpiperidine Deprotect->Final_Et Path B

Figure 1: Divergent synthesis of alkoxy-phenylpiperidines via Williamson ether synthesis followed by N-deprotection.

Experimental Protocol: Divergent Alkylation

Objective: Synthesis of 3-methoxy vs. 3-ethoxy analogs from N-Boc-3-(3-hydroxyphenyl)piperidine.

Reagents:

  • Precursor: N-Boc-3-(3-hydroxyphenyl)piperidine (1.0 eq)

  • Alkyl Halide: Iodomethane (1.2 eq) OR Iodoethane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the phenolic precursor in 10 mL of anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add finely ground

    
     (2.0 eq). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation (The Variable Step):

    • For Methoxy: Add Iodomethane dropwise via syringe.

    • For Ethoxy: Add Iodoethane dropwise. Note: Iodoethane is less reactive; heating to 40°C may be required for complete conversion.

  • Reaction Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The phenolic starting material (lower Rf) should disappear.

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Deprotection: Treat the crude oil with 20% TFA in DCM (10 mL) for 1 hour. Evaporate volatiles and convert to the HCl salt using 2M HCl in ether.

Pharmacological Performance[3][4][5][6]

Binding Affinity (Structure-Activity Relationship)

In the context of opioid receptors (MOR), the presence of a free phenol (3-OH) is often critical for high-affinity hydrogen bonding with the receptor (specifically via a water bridge to His297).

  • Methoxy (-OMe): Often acts as a "prodrug" moiety or retains moderate affinity. The methyl group is small enough to fit in the hydrophobic cleft near the phenolic binding site without causing significant steric clash.

  • Ethoxy (-OEt): The additional methylene group (

    
    ) introduces significant steric bulk. In rigid binding pockets (like MOR or DAT), this often leads to a 2-10 fold reduction in affinity  compared to the methoxy analog.
    
Metabolic Stability & Toxicology

The primary differentiator between these two analogs is their metabolic clearance rate.

  • O-Demethylation (Fast): Methoxy groups are rapidly cleaved by CYP2D6. This often results in a "first-pass" activation if the parent is a prodrug (e.g., Codeine

    
     Morphine logic).
    
  • O-Deethylation (Slow): The ethoxy group is more stable. Deethylation is kinetically slower due to the steric hindrance around the oxygen atom, making the ether oxygen less accessible to the heme iron of the CYP enzyme.

Metabolic Pathway Visualization

Metabolism Methoxy Methoxy-Phenylpiperidine CYP_Fast CYP2D6/3A4 (Rapid O-Demethylation) Methoxy->CYP_Fast High Clearance Ethoxy Ethoxy-Phenylpiperidine CYP_Slow CYP Enzymes (Slow O-Deethylation) Ethoxy->CYP_Slow Low Clearance Phenol Active Metabolite (3-Hydroxyphenylpiperidine) CYP_Fast->Phenol CYP_Slow->Phenol Conjugation Glucuronidation (Excretion) Phenol->Conjugation

Figure 2: Metabolic activation pathways. Methoxy analogs are rapidly converted to the active phenol, whereas ethoxy analogs exhibit delayed conversion.

Experimental Validation: Microsomal Stability Assay

To verify the metabolic claims above, the following self-validating protocol is recommended.

Protocol: In Vitro Intrinsic Clearance (


)
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate Methoxy- and Ethoxy-analogs separately at 1 µM (final concentration) to ensure first-order kinetics.

  • Cofactor: Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Verapamil).

  • Analysis: LC-MS/MS monitoring the disappearance of parent [M+H]+ and appearance of the phenol metabolite.

Expected Result:

  • Methoxy Analog:

    
     15–30 mins (Rapid turnover).
    
  • Ethoxy Analog:

    
     60 mins (Enhanced metabolic stability).
    

References

  • Opioid Pharmacology and Metabolism. Pain Physician, 2008.[2] Link

  • Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 2008.[3] Link

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 2017. Link

  • Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine. Drug Testing and Analysis, 2017. Link

  • Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents, CN103848777A. Link

Sources

A Senior Application Scientist's Guide to Purity Testing of 4-(4-Ethoxyphenyl)piperidine: A Comparative Analysis of GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 4-(4-Ethoxyphenyl)piperidine, a crucial building block in the synthesis of various pharmaceutical agents, demands a robust analytical strategy to ensure its identity, purity, and the absence of potentially harmful impurities. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other principal analytical techniques—High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and ground our discussion in authoritative standards, offering researchers a comprehensive framework for selecting the optimal analytical approach.

The Analytical Challenge: Understanding 4-(4-Ethoxyphenyl)piperidine and Its Potential Impurities

4-(4-Ethoxyphenyl)piperidine is a secondary amine with a boiling point and thermal stability that make it amenable to gas chromatography.[1] However, the basic nature of the piperidine nitrogen can pose a challenge, leading to peak tailing and analyte adsorption on active sites within the GC system.[2] Therefore, the choice of an inert system and appropriate column chemistry is paramount.

The impurity profile is intrinsically linked to the synthetic route. Common syntheses may involve the reaction of piperidine precursors with 4-ethoxy-substituted phenyl rings. This opens the door to several potential process-related impurities:

  • Starting Materials: Unreacted piperidine or 4-ethoxyphenol.

  • Intermediates: Incomplete reaction products.

  • By-products: Isomeric variants (e.g., 2- or 3-ethoxyphenyl derivatives), or products from side-reactions. For instance, related syntheses of piperidine-containing APIs like Paroxetine have shown the formation of various process-related impurities and degradants.[3][4]

A successful analytical method must be able to separate and detect these structurally similar compounds from the main analyte peak.

Primary Method of Choice: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like 4-(4-Ethoxyphenyl)piperidine, GC-MS is often the workhorse method for purity and identity testing.[5] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

The Causality of Method Design

The choice to use GC-MS is deliberate. The gas phase separation provides high-resolution chromatography, often baseline-separating closely related isomers that may co-elute in liquid chromatography. The mass spectrometer acts as a highly specific detector, providing two critical pieces of information:

  • Retention Time (RT): A characteristic time for the analyte to travel through the column, used for initial identification.

  • Mass Spectrum: A fragmentation "fingerprint" of the molecule generated by electron ionization (EI), which allows for unambiguous identification by comparing it to a reference standard or a spectral library.[6]

A Self-Validating GC-MS Protocol

This protocol is designed for robustness and incorporates system suitability checks to ensure data integrity.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh ~10 mg of 4-(4-Ethoxyphenyl)piperidine B Dissolve in 10 mL of Ethyl Acetate or Dichloromethane A->B C Vortex to ensure complete dissolution B->C D Transfer to 2 mL GC vial C->D E Inject 1 µL into GC-MS D->E F Separation on Capillary Column (e.g., DB-5ms) E->F G Electron Ionization (70 eV) F->G H Mass Analysis (Quadrupole) Scan m/z 40-450 G->H I Detection H->I J Integrate Chromatogram Peaks I->J K Identify Main Peak by RT and Mass Spectrum J->K L Identify Impurity Peaks K->L M Calculate Purity (% Area) L->M

Caption: GC-MS workflow from sample preparation to final purity calculation.

Step-by-Step Methodology:

  • System Preparation & Suitability:

    • Condition the GC column by running the oven program without injection to bleed off contaminants.

    • Perform a solvent blank injection (e.g., Ethyl Acetate) to ensure no system contamination or carryover.

    • Inject a system suitability standard (a diluted solution of the 4-(4-Ethoxyphenyl)piperidine reference standard) to verify retention time stability, peak shape (asymmetry factor < 1.5), and detector response.

  • Standard and Sample Preparation:

    • Reference Standard: Accurately prepare a ~1 mg/mL solution of certified 4-(4-Ethoxyphenyl)piperidine reference standard in a suitable solvent like ethyl acetate.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

  • Instrumental Parameters: The following parameters serve as a validated starting point and should be optimized as needed.

    • GC System: Agilent 8890 GC (or equivalent)

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 270 °C. The high temperature ensures rapid vaporization, while the split injection prevents column overloading.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

    • Column: A low-bleed, inert column is critical for amine analysis. A (5%-phenyl)-methylpolysiloxane column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is an excellent choice.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes. This ramp ensures good separation of early-eluting impurities and elution of the main analyte and any higher-boiling components.[7]

    • MS System: Agilent 5977B MSD (or equivalent)

    • Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.[8]

    • Quadrupole Temperature: 150 °C.[8]

    • Acquisition Mode: Full Scan mode, scanning from m/z 40 to 450. This range covers the expected molecular ion and key fragments of the analyte and potential impurities.

  • Data Analysis:

    • Confirm the identity of the main peak by matching its retention time and mass spectrum with the reference standard.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • For any impurity exceeding a specified threshold (e.g., 0.1% as per ICH guidelines), attempt to identify it based on its mass spectrum.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to ensure all potential impurities are detected. The choice of method depends on the specific question being asked—is it for routine QC, structural elucidation of an unknown impurity, or analysis of non-volatile components?

Logical Framework for Analytical Method Selection

Method_Selection start Purity Test Required for 4-(4-Ethoxyphenyl)piperidine q1 Are impurities volatile & thermally stable? start->q1 q3 Are non-volatile or polar impurities suspected? q1->q3 No / Unsure gcms Primary Choice: GC-MS q1->gcms Yes q2 Need for structural information on unknowns? lcms Use LC-MS q2->lcms Yes, complex structures nmr Use NMR q2->nmr Yes, definitive structure q3->lcms Yes, for identification and high sensitivity hplc Use HPLC-UV q3->hplc Yes, for routine QC q4 Need for absolute quantification without standard? q4->nmr Yes (qNMR) gcms->q2 lcms->q4 hplc->q4

Caption: Decision tree for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical purity analysis, especially for less volatile or thermally labile compounds.[9]

  • Principle: Separation occurs in a liquid phase based on the analyte's differential partitioning between a stationary phase (e.g., C18) and a mobile phase. Detection is typically done by UV absorbance.

  • Why Choose It? It is ideal for detecting non-volatile impurities, polymers, or salts that would not be amenable to GC. Its robustness and reproducibility make it perfect for routine quality control (QC) environments.

  • Causality in Protocol: A reversed-phase method (e.g., C18 column) with an acetonitrile/water or methanol/water mobile phase, often buffered and containing an amine modifier like triethylamine, would be a logical starting point to achieve good peak shape for the basic piperidine analyte.[10]

  • Limitation: UV detection relies on a chromophore. Impurities without a significant UV chromophore may go undetected. Furthermore, it provides no structural information beyond retention time comparison.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it a premier tool for impurity identification.

  • Principle: Similar to HPLC, but the eluent is directed into a mass spectrometer. An electrospray ionization (ESI) source is typically used to ionize the analytes before mass analysis.

  • Why Choose It? For identifying unknown impurities, especially those present at very low levels. It provides both retention time and molecular weight information, which is invaluable for structural elucidation. It is the method of choice when GC is not viable due to thermal instability or non-volatility.

  • Causality in Protocol: The same chromatographic conditions as HPLC-UV can often be adapted, but volatile buffers (e.g., ammonium formate or acetate) must be used instead of non-volatile phosphate buffers to ensure compatibility with the MS interface.

  • Limitation: Can be more complex to operate than HPLC-UV and may suffer from matrix effects (ion suppression or enhancement). It is also a more significant capital investment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for definitive structure elucidation and can also be used for quantitative analysis (qNMR).

  • Principle: Exploits the magnetic properties of atomic nuclei. A 1H NMR spectrum provides detailed information about the chemical environment of every hydrogen atom in the molecule.

  • Why Choose It? When an unknown impurity needs to be unequivocally identified without ambiguity. For quantitative purposes, qNMR can determine the purity of a substance without needing a reference standard of the same compound, by comparing the integral of an analyte peak to that of a certified internal standard.[6]

  • Causality in Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl3) and analyzed. The resulting spectrum can confirm the structure of 4-(4-Ethoxyphenyl)piperidine and reveal impurities if they are present at sufficient concentration (typically >0.5-1%).

  • Limitation: NMR is inherently less sensitive than chromatographic techniques. It is not suitable for trace-level impurity detection and can be challenging to interpret for complex mixtures.

At-a-Glance Method Comparison

FeatureGC-MSHPLC-UVLC-MSNMR Spectroscopy
Principle Gas-phase separation & mass-based detectionLiquid-phase separation & UV absorbanceLiquid-phase separation & mass-based detectionNuclear magnetic resonance
Analyte Suitability Volatile, thermally stable compoundsWide range, including non-volatile & saltsWide range, high polarity to low polaritySoluble compounds
Selectivity Very High (Chromatography + MS)Moderate to HighVery High (Chromatography + MS)High (Structural)
Sensitivity (Typical) Low ng to pgLow to mid ngHigh pg to low fgHigh µg to mg
Primary Use Case Identification & quantification of volatile impuritiesRoutine QC, purity assays, quantificationTrace-level impurity identificationDefinitive structure elucidation, qNMR
Key Advantage High chromatographic efficiency, spectral librariesRobust, reproducible, lower costHigh sensitivity & specificity for unknownsProvides unambiguous structural data
Key Limitation Limited to volatile/stable analytesNo structural info, requires chromophoreMatrix effects, higher cost & complexityLow sensitivity, not for trace analysis

Conclusion: An Integrated Approach

For the comprehensive purity testing of 4-(4-Ethoxyphenyl)piperidine, GC-MS stands out as the primary method of choice due to its excellent resolving power and definitive identification capabilities for volatile analytes and their structurally similar impurities. However, a truly robust quality assessment relies on an orthogonal approach. HPLC-UV should be employed as a complementary technique for routine quality control and to screen for non-volatile impurities. When unknown impurities are detected, particularly at trace levels, LC-MS is the indispensable tool for identification . Finally, for absolute structural confirmation or for certifying reference materials, NMR remains the gold standard .

By understanding the strengths and limitations of each technique and the causality behind their application, researchers and drug development professionals can design a scientifically sound, efficient, and self-validating strategy to ensure the quality and safety of their materials.

References

  • ResearchGate. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Google Patents. (n.d.).
  • National Institutes of Health. (2023).
  • Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov.
  • ScienceDirect. (2022).
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
  • ChemScene. (n.d.). 1395408-54-4 | (3S,4R)-3-((benzo[d][1][11]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine (Paroxetine Impuruity).

  • Pharmaffiliates. (n.d.).
  • Bryan Research & Engineering, LLC. (n.d.).
  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • ResearchGate. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance.
  • ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Royal Society of Chemistry. (2023).

Sources

Technical Guide: Identification of 4-(4-Ethoxyphenyl)piperidine in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Ethoxyphenyl)piperidine (CAS 37656-48-7) is a critical pharmacophore often found as an intermediate in the synthesis of phenylpiperidine-class opioids and selective serotonin reuptake inhibitors (SSRIs). In forced degradation studies, identifying this compound—whether as a starting material, an impurity, or a degradation product—presents specific challenges due to its secondary amine functionality and the stability of the ether linkage.

This guide objectively compares detection modalities, establishing UHPLC-Q-TOF-MS as the superior analytical choice over standard HPLC-UV for definitive structural elucidation. It provides a self-validating experimental protocol designed to meet ICH Q1A (R2) standards.

Part 1: The Analyte & Degradation Context[1]

To identify the molecule, one must first understand its stress-response behavior. 4-(4-Ethoxyphenyl)piperidine contains two reactive centers susceptible to degradation:

  • The Secondary Amine: Prone to N-oxidation under oxidative stress and N-formylation or acetylation if reactive excipients are present.

  • The Ether Linkage: Generally stable but susceptible to O-dealkylation (loss of the ethyl group) under strong acidic conditions or extreme oxidative stress, yielding the phenolic derivative.

Degradation Pathway Visualization

The following diagram illustrates the theoretical degradation pathways required for mass spectral interpretation.

DegradationPathway Parent Parent: 4-(4-Ethoxyphenyl)piperidine [M+H]+ = 206.15 NOxide Degradant A: N-Oxide [M+H]+ = 222.15 (+16 Da) Parent->NOxide Oxidation (H2O2) Phenol Degradant B: 4-(Piperidin-4-yl)phenol (O-Dealkylation) [M+H]+ = 178.12 (-28 Da) Parent->Phenol Acid Hydrolysis / O-Dealkylation Imine Degradant C: Dehydrogenation (Imine Formation) [M+H]+ = 204.13 (-2 Da) Parent->Imine Oxidative Stress (-2H)

Figure 1: Predicted degradation pathways for 4-(4-Ethoxyphenyl)piperidine under ICH stress conditions.

Part 2: Comparative Analysis of Detection Modalities

The following analysis compares the three primary modalities for identifying this specific piperidine derivative.

FeatureHPLC-UV (Diode Array) UHPLC-Q-TOF-MS (High Res) GC-MS (Single Quad)
Primary Utility Routine Quantification (QC)Structural Elucidation (R&D)Volatile Impurity Screening
Specificity Low. Relies on Retention Time (RT). The phenyl chromophore is non-specific; degradants often co-elute.High. Resolves co-eluting peaks via m/z extraction (EIC). Distinguishes N-oxides (+16 Da) easily.Medium. Requires derivatization (e.g., MSTFA) due to the polar secondary amine.
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~0.001 - 0.01 µg/mL~0.05 µg/mL (derivatized)
Structural Insight Limited to UV spectral overlay (Peak Purity).Definitive. Provides elemental formula and fragmentation fingerprints.Good library matching (NIST), but thermal degradation in the injector port can create artifacts.
Recommendation Use only for validated routine testing.Preferred for Forced Degradation. Use as orthogonal confirmation if MS spectra are ambiguous.

Expert Insight: For identifying 4-(4-Ethoxyphenyl)piperidine, HPLC-UV is insufficient during the scoping phase. The UV spectrum of the parent and its N-oxide are nearly identical. Only High-Resolution Mass Spectrometry (HRMS) can differentiate the parent (


 206.15) from the N-oxide (

222.15) without ambiguity.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that must pass before samples are analyzed, ensuring the data is trustworthy.

Stress Conditions (ICH Q1A Aligned)

Prepare 1 mg/mL solutions of 4-(4-Ethoxyphenyl)piperidine in Acetonitrile/Water (50:50).

  • Acid Hydrolysis: Add 1N HCl. Heat at 60°C for 4 hours. Target: Ether cleavage.

  • Base Hydrolysis: Add 1N NaOH. Heat at 60°C for 4 hours. Target: Amide hydrolysis (if relevant to matrix).

  • Oxidation: Add 3%

    
    . Ambient temperature for 24 hours. Target: N-Oxidation.
    
  • Control: Untreated sample kept in dark at 4°C.

Note: Quench all reactions to pH 7.0 before analysis to prevent damage to the HPLC column.

UHPLC-Q-TOF-MS Method Parameters
  • Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent Orbitrap).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm). Why? High pH stability is needed for secondary amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization

    
    ).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: ESI Positive (+). Mass Range 50–1000 m/z.

System Suitability Test (The "Trust" Step)

Before running stressed samples, inject a standard (1 µg/mL). The system is valid only if :

  • Retention Time Precision: %RSD

    
     0.5% (n=6 injections).
    
  • Mass Accuracy: Error

    
     5 ppm for the parent ion (
    
    
    
    206.1539).
  • Sensitivity: S/N ratio > 100 for the parent peak.

Part 4: Data Interpretation & Logic

When analyzing the MS data, use the following logic to confirm identity.

Mass Spectral Logic:

  • Parent Ion: Look for

    
    .
    
  • Isotopic Pattern: Confirm the presence of

    
     isotope at roughly 14% intensity of the base peak (consistent with 13 carbons).
    
  • Fragmentation (MS/MS):

    • Loss of Ethyl Group: Precursor 206

      
       Fragment 178 (Phenol). Mechanism: Neutral loss of ethylene (
      
      
      
      , 28 Da).
    • Ring Cleavage: Piperidine rings often undergo retro-Diels-Alder type fragmentation or alpha-cleavage.

Analytical Workflow Visualization

The following diagram details the decision tree for identifying the compound in a complex mixture.

AnalyticalWorkflow Start Start: Stressed Sample LC UHPLC Separation (C18 Column) Start->LC Detect Q-TOF MS Detection (ESI+) LC->Detect Extract Extract Ion Chromatogram (EIC) m/z 206.1539 ± 10ppm Detect->Extract Decision Peak Detected? Extract->Decision MSMS Trigger MS/MS (Collision Energy 20-40 eV) Decision->MSMS Yes NotFound Not Detected /Degraded Completely Decision->NotFound No FragCheck Check Fragments: 178.12 (Phenol) 150.09 (Ring Cleavage) MSMS->FragCheck Confirm CONFIRMED IDENTITY: 4-(4-Ethoxyphenyl)piperidine FragCheck->Confirm

Figure 2: Step-by-step decision tree for confirming analyte identity using High-Resolution MS.

References

  • International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[3] Advanced Drug Delivery Reviews. [Link]

  • Vogel, M., et al. (2019). Comparison of LC-UV and LC-MS methods for the determination of impurities. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3033869, 4-(4-Ethoxyphenyl)piperidine. [Link]

Sources

Safety Operating Guide

The Definitive Guide to the Safe Disposal of 4-(4-Ethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents is paramount, extending from the moment of acquisition to their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-Ethoxyphenyl)piperidine, a piperidine derivative commonly utilized in synthetic chemistry and as an intermediate in pharmaceutical development. Adherence to these procedures is not merely a matter of regulatory compliance but a foundational pillar of laboratory safety and environmental stewardship.

The causality behind stringent disposal protocols for piperidine derivatives is rooted in their inherent chemical properties. The parent compound, piperidine, is classified as a highly flammable, toxic, and corrosive substance, capable of causing severe skin burns and eye damage.[1][2][3] While 4-(4-Ethoxyphenyl)piperidine itself is a more complex derivative, it is prudent to manage it with a similar level of caution, anticipating potential hazards such as skin, eye, and respiratory irritation.[4] Improper disposal can lead to serious safety incidents, environmental contamination, and significant legal and financial repercussions.[5]

This document serves as a self-validating system, ensuring that each step is grounded in established safety standards and regulatory requirements to foster a culture of safety and responsibility within the laboratory.

Part 1: Hazard Profile & Regulatory Framework

Before initiating any disposal procedure, a thorough understanding of the material's hazard profile is essential. This dictates the necessary precautions, from personal protective equipment (PPE) to the selection of waste containers.

Hazard Identification

Based on data from analogous piperidine compounds, 4-(4-Ethoxyphenyl)piperidine should be handled as a hazardous substance. Key potential hazards include:

  • Toxicity: Piperidine is toxic in contact with skin and if inhaled.[3] Accidental ingestion may also be harmful.[2]

  • Corrosivity/Irritation: It is expected to cause skin irritation and serious eye irritation.[4][6] The parent compound, piperidine, can cause severe skin burns and eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[4][6]

Regulatory Imperative

In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] All laboratory personnel must manage chemical waste in accordance with federal, state, and local regulations, as well as their institution's specific Environmental Health and Safety (EHS) policies. It is illegal and unsafe to dispose of this chemical in the regular trash or down the sewer system.[7][8]

Part 2: Standard Operating Procedure for Disposal

This section outlines the sequential protocol for safely collecting, storing, and disposing of 4-(4-Ethoxyphenyl)piperidine waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure the appropriate PPE is worn to prevent personal exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[4]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling dust or vapors.[4][6]

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions.

  • Identify the Waste Stream: Designate a specific waste container exclusively for 4-(4-Ethoxyphenyl)piperidine and structurally similar compounds. Do not mix with other waste categories like acids, bases, or oxidizers.[3][7]

  • Select an Appropriate Container:

    • The container must be in good condition, free of cracks or leaks.[9]

    • It must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[7]

    • The container must have a tight-fitting screw-top cap to prevent leaks and evaporation.[9]

Step 3: Waste Accumulation and Labeling

Proper labeling is a critical regulatory requirement.

  • Accumulation: Add the 4-(4-Ethoxyphenyl)piperidine waste to the designated container. Keep the container closed at all times except when adding waste.[8]

  • Labeling: Affix a hazardous waste tag from your institution's EHS department to the container. The label must include:[7][9]

    • The words "Hazardous Waste."

    • The full chemical name: "4-(4-Ethoxyphenyl)piperidine." Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., check boxes for "Toxic," "Irritant").

    • The date when waste was first added to the container (start date).

Step 4: Temporary Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Location: Store the container in a designated "Satellite Accumulation Area" (SAA).[9]

  • Containment: Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Conditions: Store away from heat, open flames, or other ignition sources.[3]

Step 5: Final Disposal

The final step is the transfer of the waste to trained professionals.

  • Contact EHS: Once the container is full or the project is complete, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[7][8]

  • Approved Disposal Methods: The waste will typically be disposed of via methods such as controlled incineration at a licensed chemical destruction plant.[4]

Part 3: Emergency Procedures for Spills

Accidents require immediate and correct responses to mitigate hazards.

Small Spill Cleanup Protocol
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the location of the spill.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as described in Part 2, Step 1.

  • Contain and Absorb:

    • If the material is a solid, use dry clean-up procedures to avoid generating dust.[10] Carefully sweep or scoop the material.

    • If it is a liquid, cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[3]

  • Collect Waste: Use non-sparking tools to collect the absorbed material and spilled substance. Place it into a designated, sealable container for hazardous waste disposal.[3][10]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container and manage it according to the procedures in Part 2.

For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.[10]

Data and Workflow Summary

Disposal and Safety Data Table
ParameterGuidelineRationale & Reference
Primary Hazards Toxic, Skin/Eye Irritant, Respiratory IrritantBased on data for piperidine and related derivatives.[1][4]
PPE Requirements Safety Goggles, Chemical-Resistant Gloves, Lab CoatPrevents contact with skin, eyes, and clothing.[3][6]
Disposal Route Prohibited from drain or trash disposal.[7][11]Prevents environmental contamination and harm to public utility systems.
Waste Management Collection by licensed hazardous waste contractor via EHS.[8]Ensures compliance with EPA regulations (RCRA).[7]
Container Type Chemically compatible (e.g., HDPE, Glass) with a secure screw cap.[9]Prevents leaks, spills, and dangerous reactions.
Spill Cleanup Use non-combustible absorbent material and non-sparking tools.[3]Mitigates fire risk and ensures safe collection of hazardous material.
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Ethoxyphenyl)piperidine waste.

G start Waste Generated: 4-(4-Ethoxyphenyl)piperidine ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select & Prepare Labeled Waste Container ppe->container collect Step 3: Add Waste to Container in Fume Hood container->collect store Step 4: Store Container in Designated Satellite Area collect->store check_full Is Container Full? store->check_full check_full->collect No request_pickup Step 5: Request Pickup from EHS/Waste Management check_full->request_pickup Yes end Waste Removed by EHS for Final Disposal request_pickup->end

Caption: Workflow for the compliant disposal of 4-(4-Ethoxyphenyl)piperidine.

References

  • 4-(4-Chlorophenoxy)piperidine hydrochloride - CymitQuimica.

  • 4-Piperidinopiperidine - Santa Cruz Biotechnology.

  • Safety Data Sheet: Piperidine - Chemos GmbH & Co.KG.

  • Piperidine - SAFETY DATA SHEET - PENTA.

  • How to Dispose of Chemical Waste | Environmental Health and Safety - University of Tennessee, Knoxville.

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia.

  • Safety Data Sheet: Piperidine - Carl ROTH.

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH.

  • SAFETY DATA SHEETS - Cato Research Chemicals.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Paroxetine Hydrochloride Hemihydrate - Impurity C (Freebase) - Pharmaffiliates.

  • Hazardous Waste and Disposal - American Chemical Society.

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride - Der Pharma Chemica.

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.

  • Chemical Waste Management Guide | Environmental Health & Safety - Boston University.

  • Household Hazardous Waste (HHW) | US EPA.

  • Environmental impact of anesthetic drugs - PubMed.

  • Reviews of the Environmental Effects of Pollutants: II - Benzidine - EPA.

Sources

Personal protective equipment for handling 4-(4-Ethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational logistics for handling 4-(4-Ethoxyphenyl)piperidine .

Executive Summary: Operational Hazard Profile Signal Word: DANGER Primary Hazards: Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal), Potential Pharmacological Activity. Operational Status: High-Containment Protocol Recommended.

As a piperidine derivative substituted at the 4-position, this compound shares structural characteristics with both corrosive amines and pharmacologically active 4-phenylpiperidine scaffolds (common in opioid chemistry). Consequently, safety protocols must address both chemical corrosivity and biological potency .

Part 1: Risk Assessment & Hazard Logic (The "Why")

To select the correct PPE, we must understand the mechanism of injury. This is not just about compliance; it is about interrupting the chain of exposure.

  • Chemical Corrosivity (The Amine Function): The secondary amine in the piperidine ring is a strong base. Upon contact with moisture in the skin or mucous membranes, it generates hydroxide ions, leading to liquefactive necrosis (deep tissue burns).

    • Implication: Thin nitrile gloves are insufficient for prolonged handling; they offer splash protection only.

  • Pharmacological Potency (The 4-Phenyl Moiety): The 4-ethoxyphenyl substitution suggests high lipophilicity, facilitating rapid dermal absorption. If this compound acts as a pharmacological intermediate (structurally similar to pethidine/fentanyl precursors), systemic toxicity could occur rapidly after exposure.

    • Implication: Respiratory protection must capture both particulates (dust) and organic vapors (sublimation/aerosols).

  • Physical State: Typically a solid/powder.

    • Implication: Electrostatic charging during weighing can disperse particles. Anti-static grounding and containment are critical.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If you cannot fulfill a requirement (e.g., no fume hood), the operation must stop.

Protection ZoneEquipment StandardTechnical Justification & Specifications
Hand Protection (Primary) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.Why: Piperidines are organic bases. While nitrile offers fair resistance, double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (High Risk) Laminate (Silver Shield) Requirement: Use when handling concentrated solutions (>1M) or during spill cleanup.Why: Laminate films offer >480 min breakthrough time against aggressive amines where nitrile may fail in <30 mins.
Respiratory P100 + OV Combo Type: Full-face respirator or PAPR (Powered Air Purifying Respirator) with Organic Vapor (OV) + P100 (HEPA) cartridges.Why: The P100 stops potent dust; the OV layer captures amine vapors that desorb from the solid or solvents.
Eye & Face Chemical Goggles + Shield Requirement: Indirect vented goggles (ANSI Z87.1) AND a face shield.Why: Safety glasses are insufficient. Amine vapors can bypass glasses and cause corneal edema ("blue haze" vision).
Body Defense Tyvek® 400 (or equiv) Requirement: Disposable coverall with elastic wrists/hood.Why: Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels particulates and light splashes.
Visualization: PPE Selection Logic

The following logic tree guides your PPE selection based on the operational state.

PPE_Logic Start Start: Handling 4-(4-Ethoxyphenyl)piperidine State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Risk_Solid Risk: Dust Inhalation & Contact Solid->Risk_Solid Risk_Liquid Risk: Splash & Vapor Permeation Liquid->Risk_Liquid PPE_Solid REQUIRED PPE: 1. N95 or P100 Respirator 2. Double Nitrile Gloves 3. Lab Coat + Apron 4. Fume Hood (Sash Low) Risk_Solid->PPE_Solid PPE_Liquid REQUIRED PPE: 1. Full Face OV/P100 Respirator 2. Silver Shield or Thick Nitrile 3. Tyvek Suit 4. Fume Hood (High Flow) Risk_Liquid->PPE_Liquid

Caption: Decision logic for selecting PPE based on physical state and associated risks.

Part 3: Operational Protocol (Safe Handling Workflow)

This workflow integrates logistics with safety.[1][3][4][5][6][7][8][9]

Phase 1: Preparation & Weighing
  • Location: All handling must occur inside a certified Chemical Fume Hood or Glove Box.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Piperidine derivatives are often "sticky" or electrostatic, increasing dispersion risk.

  • The "Clean/Dirty" Hand Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and dominant hand as "dirty" (touching chemical, spatula).

Phase 2: Reaction Setup
  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can enhance dermal permeability of the amine. Use alcohols or ethers if chemically compatible.

  • Addition: Add the solid to the liquid slowly. Amines can be exothermic upon solvation.

Phase 3: Decontamination
  • Solvent Wash: Wipe all tools (spatulas, balance area) with a paper towel soaked in dilute acetic acid (5%) or ethanol immediately after use. The acid neutralizes the amine residue.

  • Glove Removal: Use the "beak" method (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to ensure no outer surface touches skin.

Part 4: Emergency Response & Disposal Logistics[8]

Spill Response Workflow

If a spill occurs, do not rush. Follow this causal logic:

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If > 10g or Outside Hood) Assess->Evacuate High Risk Contain Containment Assess->Contain Low Risk (In Hood) Neutralize Neutralize with Weak Acid (Citric/Acetic) Contain->Neutralize Absorb Absorb (Vermiculite/Sand) Neutralize->Absorb Dispose Hazardous Waste Tagging Absorb->Dispose

Caption: Step-by-step spill response protocol emphasizing neutralization before absorption.

Disposal Logistics
  • Waste Stream: Alkaline Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams (risk of exotherm/fumes) or oxidizers (risk of reaction).[1]

  • Labeling: Must explicitly state "Contains Piperidine Derivative - Corrosive/Toxic."

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage.

References

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 8082, Piperidine. (General hazard class reference for piperidine core).

  • European Chemicals Agency (ECHA).Registration Dossier - Piperidine.

  • Ansell Chemical Resistance Guide.Permeation & Degradation Data for Amines. (Source for glove selection logic).
  • Thermo Fisher Scientific.Safety Data Sheet: 4-Piperidines. (General handling for 4-substituted piperidine solids).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethoxyphenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Ethoxyphenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.